6-Amino-1-(3-chloropropionyl)indoline
Description
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-3-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClN2O/c12-5-3-11(15)14-6-4-8-1-2-9(13)7-10(8)14/h1-2,7H,3-6,13H2 |
InChI Key |
JZOXBTDTESIEEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)CCCl |
Origin of Product |
United States |
Foundational & Exploratory
Deconstructing Roxadustat Synthesis: Isoquinoline Core Formation vs. Indoline Misconceptions
Executive Summary
Roxadustat (FG-4592) is a first-in-class, orally administered hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) utilized for the treatment of anemia associated with chronic kidney disease[1]. In pharmaceutical process chemistry, the efficiency of a synthetic route is dictated by the strategic selection of core building blocks. A common misconception in literature and computational drug design is the conflation of indoline-based intermediates—specifically 6-Amino-1-(3-chloropropionyl)indoline —with the synthesis of Roxadustat.
As an Application Scientist, it is critical to establish that 6-Amino-1-(3-chloropropionyl)indoline plays no role in the synthesis of Roxadustat . Roxadustat is fundamentally an isoquinoline derivative[2]. Attempting to synthesize an isoquinoline core via the ring expansion of an indoline (a 5-membered nitrogen heterocycle) is thermodynamically unfavorable, lacks regiocontrol, and is practically obsolete in modern process chemistry. Instead, 1-(3-chloropropionyl)indoline derivatives are canonical intermediates for entirely different drug classes, such as the α1-adrenoceptor antagonist Silodosin [3].
This whitepaper deconstructs this chemical disconnect, outlines the authoritative isoquinoline-based synthesis of Roxadustat, and provides a self-validating experimental protocol for its production.
The Chemical Disconnect: Indoline vs. Isoquinoline Architectures
The IUPAC name for Roxadustat is 2-[(4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid[1]. The molecule relies on a 6-membered nitrogen-containing aromatic ring (isoquinoline). Conversely, 6-Amino-1-(3-chloropropionyl)indoline contains a saturated 5-membered nitrogen ring.
From a mechanistic standpoint, utilizing an indoline to build Roxadustat would require a highly complex oxidative ring-expansion, simultaneous installation of a 7-phenoxy group, and the cleavage of the chloropropionyl chain. Such a pathway violates the principles of atom economy and convergent synthesis.
Structural divergence between Roxadustat's isoquinoline core and indoline derivatives.
Authoritative Synthesis Route of Roxadustat (FG-4592)
The validated, process-scale synthesis of Roxadustat avoids indolines entirely. Instead, it utilizes a highly efficient cyclocondensation strategy to form the isoquinoline core directly from functionalized benzoic acid or phthalide derivatives[2]. The most robust industrial route (demonstrated on an 85-kg scale) involves four primary stages[1]:
-
Ullmann-Type Etherification: Coupling of 5-bromophthalide with phenol to establish the crucial 7-phenoxy moiety early in the synthesis.
-
Ring Opening & Esterification: Conversion of the phthalide into a functionalized methyl benzoate intermediate.
-
Base-Mediated Cyclocondensation: The defining step where the isoquinoline core is formed via intramolecular cyclization.
-
Amidation: Coupling the resulting isoquinoline-3-carboxylate with glycine to yield the final active pharmaceutical ingredient (API)[].
Validated step-by-step synthetic workflow for Roxadustat (FG-4592).
Quantitative Data & Reaction Metrics
The following table summarizes the optimized reaction parameters for the isoquinoline-based synthesis of Roxadustat, demonstrating the high yields and scalable conditions required for pharmaceutical manufacturing[2][].
| Synthetic Step | Key Reagents & Catalysts | Temperature | Time | Target Yield | In-Process Control (IPC) |
| 1. Ullmann Coupling | Phenol, K₂CO₃, CuI | 110 °C | 18–20 h | ~85% | HPLC (SM < 1%) |
| 2. Ring Opening | SOCl₂, Methanol | 60 °C | 12 h | ~90% | GC-MS (Esterification complete) |
| 3. Cyclocondensation | Base, Glycine derivative | 80 °C | 8 h | ~75% | HPLC (Core formation) |
| 4. Amidation | Glycine, DBU, Ethanol | 70 °C | 5 h | ~85% | LC-MS (Target mass 352.34) |
Step-by-Step Experimental Protocol
To ensure scientific integrity, the following protocol details the critical Amidation Step (Step 4), which transforms the isoquinoline intermediate into Roxadustat. This method is designed as a self-validating system, utilizing precise stoichiometric control and in-process monitoring to guarantee high purity without the need for column chromatography[].
Objective: Condensation of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid ethyl ester with glycine.
Methodology:
-
Reactor Preparation: Purge a 1 L jacketed glass reactor with N₂ for 15 minutes to ensure an inert atmosphere.
-
Reagent Charging: Add 50.0 g (155 mmol) of the isoquinoline ethyl ester intermediate and 14.0 g (186 mmol, 1.2 eq) of glycine to 400 mL of anhydrous ethanol[].
-
Base Addition (Causality): Slowly add 47.0 g (309 mmol, 2.0 eq) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Mechanistic Note: DBU is chosen over hydroxide bases because its non-nucleophilic nature drives the amidation forward without causing competitive hydrolysis of the ethyl ester.
-
Thermal Activation: Heat the reaction mixture to 70 °C under continuous stirring (400 rpm) for 5 hours[].
-
Self-Validation Checkpoint: Withdraw a 0.5 mL aliquot, quench in 1 mL of 0.1 M HCl, and analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient). The reaction is validated to proceed to the next step only when the peak area of the starting ester is < 0.5%.
-
Crystallization: Cool the reactor to 5 °C. Slowly add 100 mL of ice-cold water followed by dropwise addition of glacial acetic acid until the pH reaches 3.0–3.5. This specific pH shift precipitates the zwitterionic Roxadustat while keeping DBU-salts dissolved.
-
Isolation: Filter the resulting white-to-off-white precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 50 mL) and dry under vacuum at 45 °C for 12 hours.
-
Yield & Purity: Expected yield is ~46.8 g (85.7%). Purity should be confirmed at >99.8% via HPLC[].
The Actual Role of Indoline Derivatives in Pharma
References
-
Roxadustat - Wikipedia Source: Wikipedia URL:[Link]
-
A Scalable Synthesis of Roxadustat (FG-4592) Source: Organic Process Research & Development (ACS) URL:[Link]
-
Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling Source: Tetrahedron Letters / PMC (NIH) URL:[Link]
- Method for synthesizing silodosin (CN103554003A)
Sources
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- 5. CN103554003A - Method for synthesizing silodosin - Google Patents [patents.google.com]
- 6. Preparation method of indoline derivative for synthesizing silodosin - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Solubility Profile of 6-Amino-1-(3-chloropropionyl)indoline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-Amino-1-(3-chloropropionyl)indoline, a molecule of interest within pharmaceutical research and development. Given the absence of extensive, publicly available quantitative solubility data for this specific compound, this document serves as a foundational manual. It outlines the predicted physicochemical characteristics of the molecule, provides a detailed, field-proven experimental protocol for determining its thermodynamic equilibrium solubility, and discusses the analytical methodologies required for accurate quantification. The guide is structured to provide researchers, scientists, and drug development professionals with the necessary tools to generate a robust and reliable solubility profile, a critical parameter influencing a compound's downstream applications, including formulation, process chemistry, and bioavailability.
Introduction: The Imperative of Solubility Profiling
6-Amino-1-(3-chloropropionyl)indoline is a synthetic organic compound featuring a core indoline scaffold. The indoline motif is a privileged structure found in a wide array of natural products and pharmaceuticals, valued for its three-dimensional structure and synthetic versatility.[1][2] The appended 6-amino and 1-(3-chloropropionyl) groups introduce functional handles that can be critical for biological activity or further chemical modification.
In the trajectory of drug discovery and development, solubility is a paramount physicochemical property.[3][4] It directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, with poor solubility often leading to low bioavailability and unpredictable in-vitro results.[5] Therefore, establishing a comprehensive solubility profile in various organic solvents is not merely a characterization step but a critical prerequisite for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms.
-
Preclinical Studies: Ensuring accurate dosing in toxicological and pharmacological assays.
This guide provides the scientific rationale and a validated methodology to establish this crucial dataset for 6-Amino-1-(3-chloropropionyl)indoline.
Predicted Solubility Behavior: A Structural Rationale
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] An analysis of the molecular structure of 6-Amino-1-(3-chloropropionyl)indoline allows for a qualitative prediction of its solubility behavior.
-
Polar Features: The molecule contains a primary aromatic amine (-NH2), a tertiary amide (-C(O)N-), and a chloroalkyl group. These groups can participate in hydrogen bonding (as donors and acceptors) and dipole-dipole interactions, suggesting an affinity for polar solvents.
-
Nonpolar Features: The bicyclic indoline core and the propylene linker are largely nonpolar and hydrophobic, suggesting solubility in less polar or nonpolar organic solvents.
This duality suggests that 6-Amino-1-(3-chloropropionyl)indoline is unlikely to be soluble at high concentrations in highly nonpolar solvents like hexane or extremely polar protic solvents like water. Its optimal solubility is anticipated in solvents of intermediate polarity, such as polar aprotic solvents (e.g., DMSO, DMF, Acetone) and alcohols (e.g., Ethanol, Methanol), which can effectively solvate both the polar and nonpolar regions of the molecule.
Experimental Protocol: Determination of Thermodynamic Equilibrium Solubility
To move from qualitative prediction to quantitative data, a robust and reproducible experimental method is essential. The shake-flask method is universally regarded as the gold standard for determining thermodynamic (or equilibrium) solubility.[7][8][9] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[10]
The following protocol is a self-validating system designed to ensure that true equilibrium is achieved and accurately measured.
Materials and Equipment
-
6-Amino-1-(3-chloropropionyl)indoline (solid, high purity)
-
Selected organic solvents (anhydrous, high-purity grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Analytical balance
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation of Solutions:
-
Add an excess amount of solid 6-Amino-1-(3-chloropropionyl)indoline to a series of vials. The key is to add enough material so that a visible amount of undissolved solid remains after equilibrium is reached, as this ensures the solution is saturated.[8]
-
Carefully add a precise, known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a prolonged and consistent period, typically 24 to 72 hours.[6] The purpose of this extended agitation is to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.[9]
-
Causality Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration of the solute no longer changes significantly between sequential measurements.[9]
-
-
Phase Separation:
-
Once equilibration is complete, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of all undissolved particles, which would artificially inflate the solubility measurement, the supernatant must be clarified.[6]
-
This is best achieved by centrifuging the vials, followed by careful filtration of the supernatant through a chemically inert syringe filter.[11] The filter material (e.g., PTFE) should be chosen to minimize any potential binding of the solute.
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.
-
Determine the concentration of 6-Amino-1-(3-chloropropionyl)indoline in the diluted sample using a pre-validated analytical method, as described in Section 4.
-
Experimental Workflow Diagram
Analytical Quantification: Ensuring Accuracy and Precision
The accuracy of the final solubility value is entirely dependent on the method used to quantify the solute concentration in the saturated filtrate.[12] High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two common and effective techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[4] An HPLC-UV system is typically used, where a calibration curve is first generated using standard solutions of 6-Amino-1-(3-chloropropionyl)indoline at known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.
-
UV-Vis Spectroscopy: This method is faster but can be less specific than HPLC.[12] It is suitable if the compound has a distinct chromophore and if there is no interference from impurities or degradants at the wavelength of maximum absorbance (λmax). A calibration curve based on Beer's Law is required.[13]
Analytical Workflow Diagram
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvents. This organized presentation is fundamental for making informed decisions in process development and formulation.
Table 1: Template for Solubility Data of 6-Amino-1-(3-chloropropionyl)indoline
| Solvent Class | Specific Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Analytical Method |
| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Ethanol | 25 | Experimental Value | Calculated Value | HPLC-UV | |
| Polar Aprotic | Acetonitrile | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Acetone | 25 | Experimental Value | Calculated Value | HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | HPLC-UV | |
| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value | HPLC-UV | |
| Halogenated | Dichloromethane (DCM) | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Nonpolar | Toluene | 25 | Experimental Value | Calculated Value | HPLC-UV |
| n-Hexane | 25 | Experimental Value | Calculated Value | HPLC-UV |
Thermodynamic Insights
By determining the solubility at several different temperatures (e.g., 5 °C, 25 °C, 40 °C), it is possible to gain insight into the thermodynamics of the dissolution process.[14] An increase in solubility with temperature indicates an endothermic process, which is typical for the dissolution of most solids.[10] This data can be used with the van't Hoff equation to calculate thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of solution, providing a deeper understanding of the solute-solvent interactions.[15]
Conclusion
While direct quantitative solubility data for 6-Amino-1-(3-chloropropionyl)indoline is not currently prevalent in the literature, this guide provides the complete scientific and methodological framework required to generate it. By following the detailed shake-flask protocol and employing high-precision analytical quantification, researchers can produce a reliable and comprehensive solubility profile. This data is indispensable for guiding rational solvent selection, optimizing reaction and purification conditions, and enabling successful formulation strategies, thereby accelerating the transition of promising compounds from the laboratory to development.
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A Technical Guide to the Applications of 6-Amino-1-(3-chloropropionyl)indoline in Drug Discovery
This guide provides an in-depth analysis of 6-Amino-1-(3-chloropropionyl)indoline, a specialized chemical intermediate poised for significant applications in modern drug discovery. While direct literature on this specific molecule is sparse, its constituent chemical features—a privileged indoline scaffold, a reactive amino group, and a covalent warhead—provide a clear blueprint for its utility. This document synthesizes information from analogous structures and foundational principles of medicinal chemistry to present a comprehensive technical overview for researchers, scientists, and drug development professionals.
Core Chemical Attributes and Strategic Value
6-Amino-1-(3-chloropropionyl)indoline is a bifunctional molecule designed for purpose-driven synthesis. Its strategic value lies in the combination of a proven heterocyclic core with a reactive electrophilic group, making it an ideal starting point for the development of targeted covalent inhibitors.
-
The Indoline Scaffold : The indoline nucleus is a "privileged structure" in medicinal chemistry, widely recognized for its presence in numerous natural products and synthetic drugs.[1][2] Its three-dimensional, non-planar geometry can improve physicochemical properties like solubility compared to its aromatic counterpart, indole.[1] The indoline core is a key component in a multitude of approved kinase inhibitors, where it often occupies the ATP-binding site and forms critical interactions with the target protein.[1][3]
-
The 6-Amino Group : The amino group at the 6-position serves as a versatile synthetic handle and a key pharmacophoric element.[4] It can be readily functionalized through reactions like acylation, sulfonylation, or used in cross-coupling reactions to build more complex molecular architectures.[4] In the context of a final drug molecule, this amino group can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand within its biological target.[5]
-
The 1-(3-chloropropionyl) Group : This moiety is the molecule's reactive component, or "warhead." It is a precursor to an acrylamide, a well-established Michael acceptor used in the design of targeted covalent inhibitors.[6][7] This group is designed to form a stable, covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the binding site of a target protein.[8][9] This covalent interaction leads to irreversible or slowly reversible inhibition, which can offer advantages in potency, duration of action, and overcoming drug resistance.[8][9]
Primary Application: A Building Block for Targeted Covalent Inhibitors
The principal application of 6-Amino-1-(3-chloropropionyl)indoline is as a key intermediate in the synthesis of targeted covalent inhibitors (TCIs), particularly for protein kinases. The development of kinase inhibitors is a major focus in oncology and immunology, and covalent inhibitors have proven highly successful in this area.[2][10]
Mechanism of Covalent Engagement
The 3-chloropropionyl group functions as a masked acrylamide. The typical workflow involves two key steps:
-
Non-covalent Binding : The indoline core and any appended structures first guide the molecule to the desired protein's binding site (e.g., the ATP pocket of a kinase).
-
Covalent Bond Formation : Once optimally positioned, the 3-chloropropionyl group reacts with a nearby nucleophilic residue. This can occur via two pathways:
-
Direct S
N2 Substitution : A nucleophile like a cysteine thiol directly displaces the chloride. -
Elimination-Addition : A base (either an enzymatic residue or solvent) abstracts the α-proton, leading to the elimination of HCl to form a highly reactive acrylamide intermediate in situ. This α,β-unsaturated amide then undergoes a Michael addition with the cysteine thiol, forming a stable thioether bond. This two-step sequence is a common strategy in process chemistry to avoid handling the more reactive and potentially problematic acryloyl chloride.[6]
-
The result is a permanent or long-lasting modification of the target protein, leading to its inactivation.
Synthetic Protocols and Methodologies
As a specialized intermediate, 6-Amino-1-(3-chloropropionyl)indoline would itself be synthesized and then utilized in further synthetic steps.
Protocol 1: Synthesis of 6-Amino-1-(3-chloropropionyl)indoline
This protocol describes the N-acylation of 6-aminoindoline. Protecting the 6-amino group may be necessary to ensure selective acylation at the indoline nitrogen.
Materials:
-
6-Aminoindoline
-
3-Chloropropionyl chloride
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve 6-aminoindoline (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
Protocol 2: Application in Kinase Inhibitor Synthesis
This hypothetical protocol outlines the use of the title compound to synthesize a covalent kinase inhibitor, where the 6-amino group is functionalized to interact with the kinase hinge region.
Step A: Suzuki-Miyaura Cross-Coupling
-
Combine 6-Amino-1-(3-chloropropionyl)indoline (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the functionalized covalent intermediate.
Step B: In Situ Elimination and Covalent Binding Assay
-
Incubate the synthesized inhibitor with the target kinase in a suitable buffer.
-
Initiate the covalent reaction by adjusting the pH or allowing for sufficient incubation time.
-
Analyze the formation of the covalent adduct using mass spectrometry (intact protein analysis) to confirm the reaction.
Landscape of Indoline-Based Therapeutics
The indoline scaffold is a cornerstone of many successful therapeutic agents, underscoring the potential of new derivatives. The table below summarizes the applications of various indoline and indole-based drugs, highlighting the chemical space that 6-Amino-1-(3-chloropropionyl)indoline-derived compounds would enter.
| Compound Class | Example(s) | Therapeutic Area | Mechanism of Action / Target | Citation |
| Kinase Inhibitors | Sunitinib, Nintedanib | Oncology | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR) | [1][10] |
| Non-covalent Inhibitors | N-Acyl Indolines | Wnt Signaling | Inhibition of carboxylesterase Notum | [11][12] |
| Anticancer Agents | Pyrrole indolin-2-ones | Oncology | Inhibition of cyclin-dependent kinases (CDKs) | [10] |
| Immunomodulators | Indoleamine 2,3-dioxygenase (IDO1) Inhibitors | Immuno-oncology | Inhibition of tryptophan catabolism | [1][13] |
| Anti-inflammatory | Indomethacin | Inflammation, Pain | Non-selective COX inhibitor | [1] |
Conclusion and Future Outlook
6-Amino-1-(3-chloropropionyl)indoline represents a highly valuable, albeit specialized, building block for modern medicinal chemistry. Its design intrinsically points toward the synthesis of targeted covalent inhibitors. The combination of the well-regarded indoline core for achieving target affinity and the strategically placed chloropropionyl "warhead" for ensuring potent and durable inhibition makes it a powerful tool. Researchers in oncology, immunology, and other fields that leverage kinase inhibition can utilize this intermediate to rapidly construct novel therapeutic candidates. Future work will likely involve exploring diverse substitutions on the 6-amino position to fine-tune selectivity and pharmacokinetic properties, further expanding the utility of this promising scaffold.
References
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Journal of Clinical Trials & Case Studies. Available from: [Link]
-
Prakash, C. R., & Raja, S. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 12(2), 98-119. Available from: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. Available from: [Link]
-
Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 60(3), 839-885. Available from: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules, 27(17), 5649. Available from: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). Chemical and Pharmaceutical Bulletin, 65(9), 797-804. Available from: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 56-61. Available from: [Link]
-
Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available from: [Link]
-
Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. (2022). European Journal of Medicinal Chemistry, 243, 114774. Available from: [Link]
-
Exploration of N-acyl core scaffolds. (2022). ResearchGate. Available from: [Link]
-
Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. Available from: [Link]
-
Chiral Brønsted acid-catalysed enantioselective synthesis of isoindolinone-derived N(acyl),S-acetals. (2018). Chemical Communications, 54(42), 5334-5337. Available from: [Link]
-
Synthesis of N‐acyl indoles 88. (2020). ResearchGate. Available from: [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available from: [Link]
-
Covalent Inhibitors. (2023). Cambridge MedChem Consulting. Available from: [Link]
-
Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology. Available from: [Link]
-
(a) Selected examples of approved covalent drugs with their respective warhead colored red. (b) Concept of a Re(2,2 - (2023). ResearchGate. Available from: [Link]
-
New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity. (2000). Arzneimittelforschung, 50(3), 246-253. Available from: [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (2022). Expert Opinion on Drug Discovery, 17(4), 413-430. Available from: [Link]
-
The expanding repertoire of covalent warheads for drug discovery. (2023). Drug Discovery Today, 28(1), 103417. Available from: [Link]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2021). RSC Advances, 11(3), 1541-1553. Available from: [Link]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Advances, 11(3), 1541-1553. Available from: [Link]
Sources
- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. medium.com [medium.com]
- 7. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis procedure for 6-Amino-1-(3-chloropropionyl)indoline from 6-nitroindoline
Application Note: Synthesis and Chemoselective Reduction Protocol for 6-Amino-1-(3-chloropropionyl)indoline
Abstract & Scope
6-Amino-1-(3-chloropropionyl)indoline is a critical synthetic building block utilized in the development of conformationally restricted tricyclic pharmaceutical scaffolds (e.g., pyrrolo-quinolone derivatives). This application note details a robust, self-validating two-step protocol for its synthesis from 6-nitroindoline. The workflow emphasizes strict control over reaction causality to prevent two major side reactions: base-catalyzed elimination during the acylation phase and hydrodehalogenation during the nitro reduction phase.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating protocol, every reagent and physical condition has been selected based on mechanistic causality to ensure high yield and purity:
-
Step 1: N-Acylation Dynamics & Elimination Prevention Acylating the secondary amine of 6-nitroindoline with 3-chloropropionyl chloride requires precise temperature and stoichiometric control. 3-Chloropropionyl chloride is a highly reactive bifunctional reagent capable of both acylation and nucleophilic substitution[1]. The resulting 3-chloropropionyl group possesses a labile
-chloride. If subjected to excess base (e.g., Triethylamine) or elevated temperatures, the intermediate undergoes rapid E2 elimination to form an unwanted acrylamide derivative (1-acryloyl-6-nitroindoline). By strictly maintaining the reaction at 0 °C during the electrophile addition and limiting the base to a slight molar excess (1.2 eq), this side reaction is completely suppressed. -
Step 2: Chemoselective Nitro Reduction & Halogen Preservation The intermediate, 1-(3-chloropropionyl)-6-nitroindoline, contains both a reducible nitro group and a reactive primary alkyl chloride. Standard catalytic hydrogenation (e.g., Pd/C with
) carries a severe risk of hydrodehalogenation, which would cleave the essential C-Cl bond[2]. To circumvent this, a modified Béchamp reduction utilizing Iron powder (Fe) and Ammonium Chloride ( ) is employed. This system operates via a series of single-electron transfers (SET) from the iron surface to the nitro group, coupled with protonation from the mildly acidic medium[3]. This heterogeneous reduction is highly chemoselective, exclusively reducing the nitro group to an aniline while leaving the aliphatic chloride completely intact[2][4].
Visualizations
Synthetic workflow for 6-Amino-1-(3-chloropropionyl)indoline from 6-nitroindoline.
Mechanistic causality and risk mitigation strategies for the two-step synthesis.
Quantitative Data Summaries
Table 1: Stoichiometry and Reaction Parameters for Step 1 (N-Acylation)
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Function |
| 6-Nitroindoline | 164.16 | 1.0 | Starting Material |
| 3-Chloropropionyl chloride | 126.97 | 1.1 | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.2 | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | 10 volumes | Solvent |
Table 2: Stoichiometry and Reaction Parameters for Step 2 (Nitro Reduction)
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Function |
| 1-(3-chloropropionyl)-6-nitroindoline | 254.67 | 1.0 | Intermediate |
| Iron Powder (Fe, <325 mesh) | 55.84 | 5.0 | Electron Donor |
| Ammonium Chloride ( | 53.49 | 5.0 | Proton Source / Activator |
| Ethanol / Water (3:1 v/v) | N/A | 15 volumes | Solvent System |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-(3-chloropropionyl)-6-nitroindoline
-
Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with Argon.
-
Dissolution : Charge the flask with 6-nitroindoline (1.0 eq) and anhydrous DCM (10 mL per gram of substrate). Stir to dissolve.
-
Base Addition : Add Triethylamine (1.2 eq) in a single portion.
-
Cooling : Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Electrophile Addition : Dissolve 3-chloropropionyl chloride (1.1 eq) in a small volume of anhydrous DCM (2 volumes). Add this solution dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent acrylamide formation.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Workup : Quench the reaction by slowly adding saturated aqueous
(5 volumes). Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 5 volumes). -
Isolation : Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step or recrystallized from EtOAc/Hexanes.
Protocol B: Synthesis of 6-Amino-1-(3-chloropropionyl)indoline
-
Preparation : In a round-bottom flask equipped with a reflux condenser, suspend 1-(3-chloropropionyl)-6-nitroindoline (1.0 eq) in a 3:1 mixture of Ethanol and Water (15 volumes total).
-
Reagent Addition : Add Ammonium Chloride (5.0 eq) followed by finely powdered Iron (<325 mesh, 5.0 eq) to the suspension[3][4].
-
Reduction : Heat the vigorously stirring mixture to 75–80 °C (reflux). The reaction is initially exothermic[3]. Maintain reflux for 3–4 hours.
-
Monitoring : Monitor the disappearance of the nitro intermediate via TLC (Eluent: 1:1 EtOAc/Hexanes) or LC-MS.
-
Filtration : Once complete, cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron oxides and unreacted iron[2][3]. Wash the filter cake generously with Ethyl Acetate (10 volumes) to ensure complete recovery of the amine.
-
Workup : Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Add Ethyl Acetate and Water to the residue. Separate the layers, extract the aqueous layer once more with Ethyl Acetate, wash the combined organic layers with brine, and dry over anhydrous
. -
Isolation : Evaporate the solvent in vacuo to afford the target 6-amino-1-(3-chloropropionyl)indoline.
References
*[1] Title: Cas 625-36-5, 3-Chloropropionyl chloride | Source: lookchem.com | URL: 1 *[3] Title: A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis | Source: benchchem.com | URL: 3 *[2] Title: Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes | Source: benchchem.com | URL: 2 *[4] Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron | Source: sciencemadness.org (Org. Process Res. Dev.) | URL: 4
Sources
Application Note: Regioselective Acylation of 6-Aminoindoline
Introduction & Mechanistic Rationale
6-Aminoindoline is a privileged bicyclic scaffold widely utilized in the design of kinase inhibitors, DNA minor groove alkylating agents, and neurological therapeutics1[1]. The molecule presents a classic chemoselectivity challenge: it contains two distinct nitrogen nucleophiles—the primary aniline-like amine at C6 and the secondary indoline nitrogen at N1.
As a Senior Application Scientist, I emphasize that successful derivatization requires exploiting the inherent electronic and steric differences between these two centers:
-
C6-Amine (Primary): Unhindered and highly nucleophilic. It readily undergoes acylation under kinetic control.
-
N1-Amine (Secondary): Sterically constrained within the five-membered pyrrolidine ring. Its lone pair is delocalized into the aromatic system, significantly reducing its nucleophilicity.
Attempting to directly acetylate the N1 position in the presence of a free C6 amine inevitably leads to C6-acylation or di-acylation. Therefore, achieving N1-selectivity requires an indirect approach utilizing 6-nitroindoline. In this precursor, the strongly electron-withdrawing nitro group passivates the C6 position, allowing for exclusive N1-functionalization followed by catalytic reduction 2[2].
Experimental Workflows & Visualizations
Figure 1: Divergent synthetic pathways for the regioselective acylation of 6-aminoindoline.
Step-by-Step Methodologies
Protocol A: Direct C6-Selective Acylation
Objective: Synthesize 6-acetamidoindoline via kinetic control. Standard acylation of the more reactive primary amine is achieved using a slight excess of acyl chloride and a non-nucleophilic base3[3].
-
Reaction Setup: Dissolve 6-aminoindoline (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA, 1.2 eq, 12 mmol). Expert Insight: TEA acts as an acid scavenger to prevent the protonation of the unreacted 6-aminoindoline, which would otherwise halt the reaction progression.
-
Kinetic Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. This is critical to suppress the thermodynamic N1-acylation pathway and prevent di-acylation.
-
Electrophile Addition: Dissolve acetyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized heating.
-
Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Eluent: 50% EtOAc in Hexanes).
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate under reduced pressure. Purify via flash chromatography if trace di-acylated byproducts are observed.
Protocol B: Indirect N1-Selective Acylation
Objective: Synthesize 1-acetyl-6-aminoindoline using a nitro-passivation strategy.
Phase 1: N1-Acylation of 6-Nitroindoline
-
Reaction Setup: Dissolve 6-nitroindoline (1.0 eq, 10 mmol) in 20 mL of anhydrous pyridine.
-
Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol). Expert Insight: The N1 nitrogen is heavily deactivated by the para-nitro group. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate to drive the reaction forward.
-
Acylation: Add acetic anhydride (1.5 eq, 15 mmol) dropwise at room temperature. Stir for 6 hours.
-
Workup: Pour the mixture into 100 mL of ice-cold 1M HCl to protonate and remove the pyridine solvent. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 1-acetyl-6-nitroindoline.
Phase 2: Catalytic Hydrogenation Reduction of the nitro group safely unmasks the C6 primary amine 4[4].
-
Reaction Setup: Dissolve the crude 1-acetyl-6-nitroindoline in 40 mL of methanol (MeOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 mol%) under a gentle stream of nitrogen to prevent ignition of the solvent.
-
Reduction: Evacuate the flask and backfill with hydrogen gas using a balloon (1 atm). Stir vigorously at room temperature for 3 hours.
-
Filtration: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C. Wash the pad with excess MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to afford pure 1-acetyl-6-aminoindoline.
Quantitative Data Summary
The following table summarizes the key operational parameters and expected outcomes for both regioselective pathways.
| Parameter | Protocol A: C6-Selective Acylation | Protocol B: N1-Selective Acylation |
| Target Regioisomer | 6-Acetamidoindoline | 1-Acetyl-6-aminoindoline |
| Starting Material | 6-Aminoindoline | 6-Nitroindoline |
| Acylating Agent | Acetyl Chloride (1.05 eq) | Acetic Anhydride (1.5 eq) |
| Base / Catalyst | Triethylamine (TEA, 1.2 eq) | Pyridine / DMAP (0.1 eq) |
| Temperature | 0 °C (Kinetic Control) | Room Temperature |
| Subsequent Steps | None (Direct conversion) | Catalytic Hydrogenation (Pd/C, H₂) |
| Expected Yield | 85 - 90% | 75 - 85% (Over two steps) |
| Regioselectivity | >95% (C6 over N1) | >98% (N1 over C6) |
References
- Benchchem. "Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions - Reduction to 6-Aminoindoline."
- Google Patents. "WO2000018761A1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors."
- Researcher.Life. "Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI)
- J&K Scientific LLC. "1-Acetyl-6-aminoindoline | 62368-29-0."
Sources
Application Note: Reaction Conditions and Protocols for the Synthesis of 6-Amino-1-(3-chloropropionyl)indoline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Overview
In the development of complex active pharmaceutical ingredients (APIs)—particularly quinolinone-based antipsychotics and indoline derivatives—bifunctional intermediates are critical. 6-Amino-1-(3-chloropropionyl)indoline serves as a highly versatile building block. The molecule features two orthogonal reactive sites:
-
A primary aniline (6-amino group): Available for Buchwald-Hartwig cross-couplings, reductive aminations, or amide bond formations.
-
An aliphatic chloride (3-chloropropionyl group): Functions as a masked vinyl group or an electrophile for subsequent intramolecular Friedel-Crafts alkylation/cyclization to construct tricyclic scaffolds [1].
Synthesizing this intermediate requires a meticulous two-step sequence starting from 6-nitroindoline . The primary synthetic challenge lies in the second step: reducing the aromatic nitro group to an amine without triggering the hydrogenolysis (dehalogenation) of the sensitive aliphatic carbon-chlorine bond.
Synthetic Workflow
Caption: Synthetic workflow for 6-Amino-1-(3-chloropropionyl)indoline from 6-nitroindoline.
Step 1: N-Acylation of 6-Nitroindoline
Mechanistic Causality & Experimental Choices
The acylation of the secondary indoline nitrogen is achieved using 3-chloropropionyl chloride [1].
-
Solvent (DCM): Dichloromethane is chosen for its excellent solubility profile for indolines and its inertness toward acyl chlorides.
-
Base (Triethylamine - TEA): TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the indoline nitrogen which would stall the reaction.
-
Temperature Control (0 °C to RT): Acylation is highly exothermic. Strict temperature control at 0 °C during the addition phase prevents the degradation of the acyl chloride into ketenes and minimizes the formation of polymeric side products.
Step-by-Step Protocol
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.
-
Substrate Loading: Charge the flask with 6-nitroindoline (10.0 g, 60.9 mmol) and anhydrous Dichloromethane (100 mL, 10 volumes).
-
Base Addition: Add Triethylamine (12.7 mL, 91.3 mmol, 1.5 eq) in one portion. Stir to ensure complete dissolution.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Acylation: Dissolve 3-chloropropionyl chloride (9.28 g, 73.1 mmol, 1.2 eq) in anhydrous DCM (20 mL). Transfer this to the addition funnel and add dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Maturation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 3 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL) to remove unreacted base, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(3-chloropropionyl)-6-nitroindoline as a pale yellow solid.
Self-Validating System (Step 1)
-
Input Check: Verify the purity of 6-nitroindoline via TLC (Hexane:EtOAc 3:1) prior to use.
-
In-Process Control (IPC): Monitor the reaction via TLC. The disappearance of the bright yellow spot of 6-nitroindoline (
) and the appearance of a new, less polar UV-active spot ( ) validates completion. -
Output Verification: Perform Mass Spectrometry (LC-MS). The presence of
and peaks in a strict 3:1 ratio validates the successful incorporation of the chlorine atom.
Step 2: Selective Nitro Reduction
Mechanistic Causality & Experimental Choices
Reducing the nitro group to an amine while preserving the aliphatic chloride requires absolute chemoselectivity. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly avoided as palladium readily inserts into aliphatic C-Cl bonds, leading to dehalogenation. Instead, the Béchamp reduction variant (Fe/NH₄Cl) is utilized. Iron powder provides a mild, single-electron transfer (SET) reduction mechanism that exclusively reduces the nitro group. Ammonium chloride acts as a mild proton source, avoiding the harsh acidic conditions of SnCl₂/HCl which can cause unwanted side reactions [2].
Caption: Logical decision matrix for selecting the optimal nitro reduction method.
Step-by-Step Protocol
-
Preparation: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Substrate Loading: Suspend 1-(3-chloropropionyl)-6-nitroindoline (10.0 g, 39.3 mmol) in a solvent mixture of Ethanol and Deionized Water (150 mL, 4:1 v/v).
-
Reagent Addition: Add Ammonium chloride (6.3 g, 117.9 mmol, 3.0 eq) followed by Iron powder (300 mesh, 11.0 g, 196.5 mmol, 5.0 eq).
-
Reflux: Heat the vigorously stirring suspension to 75–80 °C (gentle reflux). Maintain reflux for 3 hours.
-
Filtration: Cool the mixture to 40 °C. Filter the dark slurry through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 50 mL) to ensure complete product recovery.
-
Work-up: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (2 × 100 mL).
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (MTBE/Hexane) to yield 6-Amino-1-(3-chloropropionyl)indoline as an off-white to pale brown solid.
Self-Validating System (Step 2)
-
Input Check: Ensure the intermediate is completely free of residual DCM from Step 1, as halogenated solvents can poison the reduction or alter the reflux temperature.
-
In-Process Control (IPC): Visual validation is immediate—the reaction transitions from a yellow suspension to a dark brown/black slurry as iron is oxidized. TLC (DCM:MeOH 95:5) will show the consumption of the starting material and the appearance of a highly polar product (
). -
Output Verification: Apply a Ninhydrin stain to the TLC plate and heat; a deep purple/blue spot confirms the presence of the newly formed primary amine. LC-MS must confirm the target mass while retaining the 3:1 isotopic chlorine signature.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters, expected yields, and purity benchmarks for the two-step synthesis [1][3].
| Parameter | Step 1: N-Acylation | Step 2: Selective Nitro Reduction |
| Substrate | 6-Nitroindoline | 1-(3-Chloropropionyl)-6-nitroindoline |
| Key Reagents | 3-Chloropropionyl chloride, TEA | Fe powder (300 mesh), NH₄Cl |
| Optimal Solvent | Anhydrous Dichloromethane (DCM) | Ethanol / Water (4:1 v/v) |
| Temperature Profile | 0 °C (Addition) | 75 °C to 80 °C (Reflux) |
| Reaction Time | 3 - 4 hours | 2 - 3 hours |
| Typical Yield | 88 - 92% | 80 - 85% |
| Target Purity (HPLC) | > 98.0% | > 97.5% |
References
Scale-Up Process for 6-Amino-1-(3-chloropropionyl)indoline Manufacturing: A Comprehensive Technical Guide
Executive Summary
6-Amino-1-(3-chloropropionyl)indoline is a highly specialized, bifunctional pharmaceutical intermediate. Featuring both a reactive primary aniline moiety and a masked vinyl group (the 2-chloroethyl fragment) attached to an amide nitrogen, it serves as a critical building block for the synthesis of complex tricyclic systems, such as functionalized quinolinones and related CNS-active pharmacophores. This application note details a robust, scalable, and chemoselective two-step manufacturing process designed to maximize yield while preventing unwanted side reactions.
Mechanistic Rationale & Synthetic Strategy
The synthesis of 6-amino-1-(3-chloropropionyl)indoline cannot be achieved via the direct acylation of 6-aminoindoline. Because the primary amine at the 6-position is significantly more nucleophilic than the secondary indoline nitrogen, direct acylation would result in N-acylation at the 6-position or an uncontrollable mixture of regioisomers.
To enforce strict regiocontrol, a two-step sequence is employed:
-
Regioselective Acylation : 6-Nitroindoline is reacted with 3-chloropropionyl chloride, a potent bifunctional reagent featuring both an acyl chloride and an alkylating terminal chlorine[1]. The nitro group serves a dual purpose: it acts as a built-in protecting group for the future amine, and its strong electron-withdrawing nature deactivates the aromatic ring, preventing premature Friedel-Crafts alkylation during the N-acylation step[2].
-
Chemoselective Reduction : The resulting 1-(3-chloropropionyl)-6-nitroindoline undergoes reduction. Crucially, standard catalytic hydrogenation (e.g., Pd/C with
) risks reductive dehalogenation of the terminal aliphatic chloride. Therefore, a chemoselective Béchamp-type reduction using Iron powder and Ammonium Chloride ( ) is deployed to selectively reduce the nitro group while preserving the C-Cl bond.
Fig 1: Two-step synthetic workflow for 6-Amino-1-(3-chloropropionyl)indoline.
Process Chemistry: Step-by-Step Scale-Up Protocols
Protocol A: Synthesis of 1-(3-Chloropropionyl)-6-nitroindoline
-
Expertise & Experience Insight : Using a mild acid scavenger like sodium bicarbonate (
) in a non-polar solvent such as toluene ensures that the acylation proceeds smoothly without promoting the elimination of the -chloride to form an unwanted acrylamide byproduct[3].
Step-by-Step Methodology:
-
Preparation : Charge a glass-lined reactor with Toluene (10 volumes) and 6-Nitroindoline (1.0 eq).
-
Base Addition : Add
(1.5 eq) to the reactor to form a suspension. Stir at 200 rpm. -
Cooling : Cool the mixture to an internal temperature of 0–5 °C under a continuous nitrogen sweep.
-
Acylation : Prepare a solution of 3-Chloropropionyl chloride (1.15 eq) in Toluene (2 volumes). Add this solution dropwise over 2 hours, maintaining the internal temperature below 10 °C to control the exotherm.
-
Maturation : Once the addition is complete, allow the reaction to warm to 20–25 °C and stir for 4 hours.
-
Self-Validation System : The reaction is characterized by a mild exotherm and the evolution of
gas. The cessation of effervescence serves as a primary visual indicator of reaction progression. In-Process Control (IPC) by HPLC must confirm 99% conversion of 6-nitroindoline before proceeding. -
Workup : Quench the reaction with Deionized (DI) Water (5 volumes). Separate the organic layer, wash with brine (3 volumes), and concentrate under reduced pressure. Crystallize the intermediate from a Toluene/Heptane mixture to yield a pale yellow solid.
Protocol B: Chemoselective Reduction to 6-Amino-1-(3-chloropropionyl)indoline
-
Expertise & Experience Insight : The final product contains both a nucleophilic primary amine and an electrophilic alkyl chloride. To prevent unwanted intra- or intermolecular alkylation (polymerization or cyclization), the reduction must be performed under mildly acidic conditions (
provides a pH of ~5-6), and exposure to strong bases during workup must be strictly avoided.
Step-by-Step Methodology:
-
Solvent Preparation : Charge a reactor with Ethanol (9 volumes) and DI Water (3 volumes).
-
Reagent Charging : Add 1-(3-Chloropropionyl)-6-nitroindoline (1.0 eq), Iron powder (325 mesh, 4.0 eq), and Ammonium Chloride (2.0 eq).
-
Reduction : Heat the vigorously stirred suspension to 65–70 °C. Maintain this temperature for 6 hours.
-
Self-Validation System : As the reduction proceeds, the reaction mixture will undergo a distinct color and phase transition from a yellow/orange suspension to a dense, dark brown/black slurry, indicating the formation of iron oxides (
). Complete consumption of the nitro intermediate must be verified by HPLC prior to workup. -
Filtration : Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the filter cake with hot Ethanol (2 volumes).
-
Isolation : Concentrate the filtrate under vacuum to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 4 volumes). Wash the combined organics with water, dry over anhydrous
, and concentrate below 40 °C to yield the final off-white to tan powder.
Quantitative Data & Analytical Controls
Table 1: Scale-Up Reaction Parameters
| Step | Reagent / Solvent | Stoichiometry (eq.) | Temp (°C) | Time (h) | Expected Yield |
|---|---|---|---|---|---|
| 1 | 6-Nitroindoline | 1.00 | - | - | - |
| 1 | 3-Chloropropionyl chloride | 1.15 | 0 to 25 | 4.0 | 88–92% |
| 1 | Sodium Bicarbonate (
Table 2: Analytical Release Specifications & IPCs
| Parameter | Step 1 (Nitro Intermediate) | Step 2 (Final Amino Product) | Analytical Method |
|---|---|---|---|
| Appearance | Pale yellow crystalline solid | Off-white to tan powder | Visual Inspection |
| Purity (HPLC) |
References
1.[1] 3-Chloropropionyl Chloride | High Purity Reagent - Benchchem | benchchem.com | 1 2.[3] 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - Benchchem | benchchem.com | 3 3.[2] Cas 625-36-5,3-Chloropropionyl chloride | lookchem | lookchem.com |2
Sources
Advanced Heterocyclic Ring Closure: Synthesis of Pyrrolo[3,2,1-ij]quinoline Scaffolds from 6-Amino-1-(3-chloropropionyl)indoline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Intramolecular Friedel-Crafts Alkylation, Tricyclic Lactam Synthesis, and Regioselective Annulation.
Introduction & Mechanistic Rationale
The synthesis of rigid, multi-cyclic heterocyclic scaffolds is a cornerstone of modern drug discovery. The pyrrolo[3,2,1-ij]quinolin-4-one architecture is a privileged tricyclic core found in numerous biologically active compounds, exhibiting potent antiproliferative, antibacterial, and CNS-modulating properties[1],[2].
Using 6-Amino-1-(3-chloropropionyl)indoline as a precursor offers a highly efficient, regioselective pathway to this tricyclic system via an intramolecular Friedel-Crafts alkylation. The logic behind this specific ring closure relies on the synergistic electronic effects of the indoline core:
-
Regioselectivity: The indoline nitrogen (N1) and the strongly electron-donating 6-amino group dually activate the C7 position of the aromatic ring. Because C7 is ortho to the 6-amino group and geometrically accessible to the N1-tethered 3-chloropropionyl chain, electrophilic attack occurs exclusively at C7[3].
-
The Stoichiometric Causality (The Amine Challenge): A common pitfall in Friedel-Crafts reactions involving free anilines is the complexation of the Lewis acid (e.g., AlCl₃) with the basic amine, converting an electron-donating group (-NH₂) into a strongly deactivating, meta-directing ammonium species (-NH₂⁺-AlCl₃⁻). To overcome this thermodynamic sink without requiring an extra protecting-group step, the protocol mandates the use of 3.5 equivalents of AlCl₃ . This ensures that after the amine and the amide carbonyl are saturated with Lewis acid, sufficient active AlCl₃ remains to abstract the chloride and generate the requisite electrophile for ring closure.
Fig 1. Mechanistic pathway of AlCl3-mediated intramolecular Friedel-Crafts alkylation.
Optimization of Reaction Conditions
To maximize the yield of the tricyclic product, various Lewis and Brønsted acids were evaluated. The data below demonstrates why an excess of AlCl₃ in a non-coordinating solvent (DCM) remains the superior choice for this specific transformation.
Table 1: Optimization of Cyclization Conditions
| Entry | Acid Promoter | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | AlCl₃ | 1.2 | DCM | 40 | 24 | < 10 | Reaction stalled; complete Lewis acid consumption by the 6-amino group. |
| 2 | AlCl₃ | 3.5 | DCM | 40 | 6 | 82 | Optimal; excess AlCl₃ overcomes basic site complexation. |
| 3 | TfOH | 5.0 | Neat | 80 | 4 | 65 | Moderate yield; elevated temperatures led to competitive polymerization. |
| 4 | PPA | Excess | Neat | 100 | 8 | 45 | High viscosity severely hindered product extraction during workup. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . By tracking the disappearance of the specific C7 aromatic proton via ¹H NMR, researchers can definitively confirm successful annulation without relying solely on mass spectrometry.
Materials Required:
-
6-Amino-1-(3-chloropropionyl)indoline (1.0 equiv, 10 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.5 equiv, 35 mmol)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
-
1M HCl and crushed ice (for quenching)
Procedure:
-
Substrate Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Dissolve 6-Amino-1-(3-chloropropionyl)indoline (10 mmol) in 50 mL of anhydrous DCM.
-
Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous AlCl₃ (35 mmol) portion-wise over 15 minutes. Causality Note: Slow addition controls the exothermic complexation between AlCl₃ and the 6-amino/amide groups, preventing localized overheating and substrate degradation.
-
Thermal Cyclization: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (approx. 40 °C). Maintain reflux for 6 hours.
-
Reaction Tracking (Self-Validation): Monitor the reaction via TLC (EtOAc/Hexane 1:1). The highly polar starting material will convert to a slightly less polar, highly fluorescent tricyclic spot.
-
Quenching: Once complete, cool the flask to 0 °C. Carefully pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 50 mL of 1M HCl. Causality Note: The acidic quench breaks the aluminum-amine complex, ensuring the product partitions into the organic layer rather than precipitating as an aluminum salt.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford the pure tricyclic lactam.
Fig 2. Step-by-step experimental workflow for the heterocyclic ring closure protocol.
Analytical Validation (Self-Validating Metrics)
The structural confirmation of the ring closure is unequivocally determined by ¹H NMR. The indoline starting material contains three aromatic protons (C4, C5, and C7). Upon successful Friedel-Crafts alkylation at C7, the isolated C7 proton signal vanishes, leaving only two ortho-coupled protons.
Table 2: ¹H NMR Tracking for Reaction Validation
| Compound State | Aromatic Protons (Diagnostic Region) | Aliphatic Protons (Lactam/Amide Ring) | Key Diagnostic Feature |
| Starting Material | δ 7.10 (d, J=8Hz, 1H, C4-H)δ 6.35 (dd, J=8, 2Hz, 1H, C5-H)δ 6.15 (d, J=2Hz, 1H, C7-H) | δ 4.10 (t, 2H), 3.80 (t, 2H)δ 3.20 (t, 2H) | Presence of the C7-H proton (meta-coupled doublet). |
| Tricyclic Product | δ 7.05 (d, J=8Hz, 1H, C4-H)δ 6.40 (d, J=8Hz, 1H, C5-H) | δ 4.05 (t, 2H), 3.15 (t, 2H)δ 2.90 (t, 2H), 2.60 (t, 2H) | Disappearance of C7-H ; appearance of an ortho-coupled pair and a new aliphatic ring system. |
References
- Title: Process for producing indoles unsubstituted in the 2,3-position and N(3-chloropropionyl)indole produced thereby (US4598156A)
-
Title: New synthesis of pyrrolo [3,2,1-ij] quinolin-4-one derivatives Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of new antiproliferative 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives, biological and in silico insights Source: European Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. Sci-Hub. New synthesis of pyrrolo [3,2,1-ij] quinolin-4-one derivatives / The Journal of Organic Chemistry, 1991 [sci-hub.box]
- 2. iris.cnr.it [iris.cnr.it]
- 3. US4598156A - Process for producing indoles unsubstituted in the 2,3-position and N(3-chloropropionyl)indole produced thereby - Google Patents [patents.google.com]
Application Note: Chemoselective Synthesis of 6-Amino-1-(3-chloropropionyl)indoline
Executive Summary & Mechanistic Rationale
6-Amino-1-(3-chloropropionyl)indoline is a highly specialized, bifunctional intermediate utilized in the synthesis of complex polycyclic pharmaceuticals, including quinolinone and julolidine derivatives. The molecule features two orthogonal reactive sites: a highly nucleophilic primary aniline at the C6 position and an electrophilic alkyl chloride on the N1-propionyl chain.
The synthesis of this compound requires strict control over reaction sequencing and chemoselectivity. Causality of the synthetic route: If the starting material's nitro group were reduced first, the resulting 6-aminoindoline would possess two competing nucleophilic nitrogen centers (the secondary indoline amine and the primary aniline). This would lead to unselective acylation and complex mixtures. Therefore, the workflow dictates the N-acylation of 6-nitroindoline first , followed by a chemoselective reduction of the nitro group that explicitly preserves the sensitive aliphatic carbon-chlorine bond[1].
Mechanistic Workflow
Workflow for the chemoselective two-step synthesis of 6-Amino-1-(3-chloropropionyl)indoline.
Quantitative Data & Reagent Selection
The selection of reagents is driven by the need to prevent side reactions (e.g., substrate protonation during acylation or hydrodehalogenation during reduction).
Table 1: Stoichiometric and Physicochemical Data for the Synthetic Workflow
| Reagent | Role | MW ( g/mol ) | Eq. | Causality / Rationale |
| 6-Nitroindoline | Starting Material | 164.16 | 1.0 | Provides the core bicyclic scaffold with a pre-installed nitro group. |
| 3-Chloropropionyl Chloride | Acylating Agent | 126.97 | 1.15 | ; slight excess ensures complete N-acylation[2]. |
| Triethylamine (TEA) | Acid Scavenger | 101.19 | 1.5 | Neutralizes the HCl byproduct to prevent substrate protonation[3]. |
| Iron Powder (Fe) | Reducing Agent | 55.84 | 5.0 | Electron source for Single-Electron Transfer (SET) reduction[1]. |
| Ammonium Chloride | Proton Donor | 53.49 | 4.0 | Provides a neutral-medium proton source, preventing C-Cl cleavage[4]. |
Detailed Experimental Protocols & Self-Validating Systems
Protocol A: N-Acylation to form 1-(3-Chloropropionyl)-6-nitroindoline
This step utilizes to functionalize the indoline nitrogen. The reaction relies on an acid scavenger to drive the equilibrium forward[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 6-nitroindoline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add Triethylamine (1.5 eq) to the solution. Causality: TEA acts as a non-nucleophilic base to absorb the HCl generated during acylation, preventing the indoline nitrogen from becoming protonated and unreactive.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: 3-chloropropionyl chloride is highly reactive; cooling prevents exothermic degradation and limits polymerization side-reactions.
-
Acylation: Add 3-chloropropionyl chloride (1.15 eq) dropwise over 30 minutes.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 3–4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validating System (IPQC):
-
Visual Cue: A successful addition of the acid chloride will result in the immediate formation of a white, cloudy precipitate (Triethylamine hydrochloride). If the solution remains completely clear, the acid chloride has likely hydrolyzed prior to use.
-
TLC Monitoring: The product will exhibit a significantly higher
value than 6-nitroindoline (which is polar due to the secondary amine) when eluted in a 3:1 Hexane:Ethyl Acetate system.
Protocol B: Chemoselective SET Reduction to Target Product
Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it frequently results in the hydrodehalogenation of the aliphatic chloride[1]. Instead, a is utilized[4]. This provides a neutral medium that selectively reduces the nitro group to an amine without cleaving the C-Cl bond[5].
Step-by-Step Methodology:
-
Solvent System: Suspend the 1-(3-chloropropionyl)-6-nitroindoline (1.0 eq) in a 4:1 mixture of Ethanol and Water.
-
Reagent Addition: Add Ammonium Chloride (NH₄Cl, 4.0 eq) followed by finely powdered Iron (Fe, 5.0 eq). Causality: NH₄Cl acts as a mild proton donor. The water is essential to solubilize the NH₄Cl and facilitate the proton-coupled electron transfer from the iron surface to the nitro group[1].
-
Reflux: Heat the mixture to 80 °C (reflux) under vigorous mechanical stirring for 2–4 hours.
-
Workup: Cool the mixture to 40 °C. Critical Step: Filter the dark suspension through a pad of Celite to remove the iron oxide sludge. Wash the Celite cake thoroughly with warm Ethyl Acetate.
-
Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Ethyl Acetate, wash with brine, dry, and evaporate to yield the target 6-Amino-1-(3-chloropropionyl)indoline.
Self-Validating System (IPQC):
-
Visual Cue: Upon reaching reflux, the reaction mixture must transition from a colored solution to a thick, dark brown/black suspension (indicating the formation of iron oxides). If this does not occur, the iron powder is passivated and requires activation (e.g., washing with dilute HCl) prior to use.
-
Analytical Validation: TLC will show a highly polar spot (primary amine). Spraying the TLC plate with Ninhydrin stain and heating will yield a distinct purple/brown spot, confirming the presence of the newly formed primary aniline.
H NMR will validate the structure by the presence of a broad singlet at ~3.5–4.0 ppm (Ar-NH₂) and the retention of two distinct triplets at ~2.8 ppm and ~3.8 ppm, confirming the C-Cl bond remains intact.
References
-
Lookchem. "Cas 625-36-5, 3-Chloropropionyl chloride". Verified URL:[Link]
-
Taylor & Francis. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". Verified URL:[Link]
Sources
Yield improvement strategies for indoline derivative synthesis
Title: Advanced Yield Optimization Strategies in the Synthesis of Indoline Derivatives: Catalytic and Flow Chemistry Approaches
Executive Summary
Indolines are privileged scaffolds in pharmaceutical chemistry, frequently evaluated as 5-HT2C receptor agonists, apoptosis protein inhibitors, and FXa inhibitors[1]. Traditional synthesis heavily relies on the reduction of indoles, which often requires harsh acidic conditions, strongly hydridic reagents, or high-pressure hydrogenation. These conventional methods suffer from poor functional group tolerance and suboptimal yields[2].
This application note details modern, high-yielding strategies—specifically transition-metal catalysis and continuous flow chemistry—that overcome these limitations. By understanding the mechanistic causality behind these techniques, drug development professionals can systematically optimize reaction conditions to achieve near-quantitative yields, higher purity, and scalable throughput.
Mechanistic Causality in Yield Optimization
Palladium-Catalyzed C–H Activation: The Role of Bystanding Oxidants
Direct intramolecular amination of unactivated C(sp2)–H bonds offers a highly atom-economical route to indolines. However, traditional Pd(II) catalysis often suffers from slow kinetics (requiring up to 72 hours) and low yields due to the high energy barrier of C–N reductive elimination from stable Pd(II) species.
Causality for Optimization: By employing a 2-pyridylsulfonyl directing group and introducing PhI(OAc)2 as a "bystanding oxidant," the intermediate organopalladium(II) complex is rapidly oxidized to a Pd(IV) species[3]. Reductive elimination from this high-valent Pd(IV) center is thermodynamically highly favorable, forging the C–N bond efficiently. This strategic choice reduces reaction times to under 4 hours and boosts yields significantly. Furthermore, the 2-pyridylsulfonyl group allows for post-cyclization deprotection under mild conditions (e.g., Mg in MeOH at 0 °C) without the racemization of sensitive stereocenters[3].
Caption: Pd(II)/Pd(IV) catalytic cycle for indoline synthesis via C-H amination.
Overcoming Batch Limitations with Continuous Flow Reductive Cyclization
The synthesis of indolines via reductive cyclization of nitro-aromatics in batch reactors is notoriously inefficient. The highly exothermic nature of the reduction, combined with poor multiphase mixing (gas-liquid-solid), often limits conversion rates, requiring up to 4 days to reach completion[4].
Causality for Optimization: Transitioning this step to a continuous flow reactor (e.g., an H-Cube system) fundamentally alters the reaction kinetics. The microreactor environment provides an exceptionally high surface-area-to-volume ratio, ensuring optimal heat transfer and continuous saturation of the solvent with hydrogen gas. This physical optimization drives the reaction to nearly complete conversion in just 30 minutes, increasing the productivity (space-time yield) by approximately 200-fold compared to batch processes[4].
Caption: Continuous flow setup for high-yield reductive cyclization of indolines.
Cobalt(III)-Carbene Radical Pathways via 1,5-HAT
An emerging metalloradical strategy utilizes o-aminobenzylidine N-tosylhydrazones. By reacting these precursors with a Cobalt catalyst, a Cobalt(III)-carbene radical intermediate is formed, which undergoes a rapid 1,5-hydrogen atom transfer (1,5-HAT) to yield the indoline core[5].
Causality for Optimization: The choice of catalyst and base stoichiometry strictly dictates the yield. While [CoII(salen)] complexes yield inconsistent results, the use of the air-stable[CoII(TPP)] (Tetraphenylporphyrin) provides near-quantitative yields[2]. Crucially, the base (lithium tert-butoxide) must be tightly controlled; 1.2 equivalents limits the yield to 35%, while an excess (3 equivalents) causes catalyst decomposition, dropping yields to 65%. An optimal ~2 equivalents ensures complete in situ diazo formation without degrading the metalloradical[2].
Quantitative Yield Analysis
| Synthesis Strategy | Key Reagents / Technology | Reaction Time | Typical Yield | Primary Advantage |
| Traditional Batch Reduction | NaBH3CN, AcOH | 24 - 96 hours | 40 - 60% | Low cost, but poor functional group tolerance. |
| Pd(II)/Pd(IV) C-H Amination | Pd(OAc)2, PhI(OAc)2 | 4 hours | 80 - 95% | Avoids harsh deprotection; preserves stereocenters[3]. |
| Continuous Flow Cyclization | H-Cube, Pd/Al2O3, H2 | 30 minutes | >95% | 200x increase in space-time yield; scalable[4]. |
| Co(III)-Carbene Radical | [CoII(TPP)], LiOtBu | 12 hours | 83 - 99% | Utilizes easily derivatized benzaldehyde precursors[2]. |
Validated Experimental Protocols
Protocol A: Continuous-Flow Reductive Cyclization of Nitroarenes
This protocol is designed as a self-validating system to ensure maximum space-time yield during the reduction of nitro-aromatics to indoline derivatives.
-
System Preparation: Prime an H-Cube continuous flow reactor equipped with a 10% Pd/Al2O3 CatCart (catalyst cartridge). Flush the system with a degassed mixture of Ethanol/Acetic Acid (9:1 v/v) at a flow rate of 1.0 mL/min for 10 minutes.
-
Parameter Setting: Set the reactor temperature to 50 °C and the hydrogen pressure to atmospheric pressure (Full H2 mode)[4].
-
Substrate Introduction: Dissolve the nitroarene precursor (0.1 M) in the EtOH/AcOH solvent mixture. Switch the HPLC pump inlet to the substrate solution.
-
Residence & Collection: Pass the solution through the reactor. The residence time in the heated catalytic zone is approximately 1-2 minutes, followed by a residence coil to complete the cyclization (total system time ~30 min).
-
Self-Validation Step: Collect the first 2 mL of the output stream. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: The mass spectrum must show >99% disappearance of the nitroarene mass (M+H) and the appearance of the indoline mass. If conversion is <95%, reduce the flow rate to 0.5 mL/min to increase residence time.
-
Workup: Concentrate the validated output stream under reduced pressure to yield the crude indoline, which is typically >95% pure and ready for subsequent N-alkylation.
Protocol B: Pd(II)-Catalyzed Intramolecular Amination
This batch protocol leverages the Pd(IV) intermediate for rapid C-N bond formation.
-
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-pyridylsulfonyl-protected arylethylamine (1.0 mmol), Pd(OAc)2 (5 mol%, 0.05 mmol), and PhI(OAc)2 (2.0 equivalents, 2.0 mmol)[3].
-
Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous Toluene (10 mL) via syringe.
-
Heating & Cyclization: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C. Stir vigorously for 4 hours.
-
Self-Validation Step: After 3.5 hours, halt stirring, allow the layers to settle, and withdraw a 50 µL aliquot. Filter through a short pad of Celite (eluting with EtOAc) and analyze by TLC (Hexanes/EtOAc 3:1). Validation Check: The starting material spot (typically Rf ~0.4) should be completely absent, replaced by a lower-polarity indoline spot (Rf ~0.6).
-
Deprotection (Optional but Recommended): To remove the 2-pyridylsulfonyl directing group without racemization, dissolve the purified cyclized product in Methanol at 0 °C. Add excess Magnesium turnings and stir until the starting material is consumed. Isolate the free indoline via standard aqueous workup (typically ~86% yield)[3].
References
-
Synthesis of Indolines via Pd(II)-Catalyzed Amination of C–H Bonds Using PhI(OAc)2 as the Bystanding Oxidant Source: Organic Letters - ACS Publications URL:[Link]
-
Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques Source: ResearchGate URL:[Link]
-
Privileged scaffolds turning green(er) - flow chemistry approaches vs traditional challenges Source: University of Milano-Bicocca URL:[Link]
-
Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals Source: Chemistry - A European Journal (NIH) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1-(3-chloropropionyl)indoline
Welcome to the Technical Support Center for the synthesis of 6-Amino-1-(3-chloropropionyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. Our focus is on providing practical, field-proven insights to help you identify and mitigate common impurities, ensuring the integrity of your synthesis.
Introduction to the Synthesis
The synthesis of 6-Amino-1-(3-chloropropionyl)indoline is a crucial step in the development of various pharmaceutical compounds. The most common route involves the N-acylation of 6-aminoindoline with 3-chloropropionyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of impurities. Understanding and controlling these impurities is paramount for obtaining a high-purity final product.
This guide will walk you through the common challenges, provide detailed analytical methods for impurity detection, and offer robust purification protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that you may encounter during the synthesis, workup, and analysis of 6-Amino-1-(3-chloropropionyl)indoline.
Synthesis & Reaction Monitoring
Q1: My reaction is sluggish or incomplete, what are the possible causes?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Reagent Quality: Ensure the 6-aminoindoline is pure and the 3-chloropropionyl chloride is fresh. The latter is highly reactive and can degrade over time, especially if exposed to moisture[1][2].
-
Insufficient Activation: While the reaction can proceed without a catalyst, the nucleophilicity of the indoline nitrogen might be low. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl byproduct and drive the reaction to completion[1][2].
-
Low Temperature: If the reaction is performed at a very low temperature to control exothermicity, it might proceed slowly. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but this should be monitored carefully to avoid side reactions[1].
-
Poor Solubility: Ensure that 6-aminoindoline is adequately dissolved in the chosen aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to ensure a homogeneous reaction mixture.
Q2: I'm observing the formation of multiple products on my TLC plate. What are the likely side-products?
A2: The formation of multiple spots on TLC is a common observation. The most probable side-products include:
-
Unreacted 6-Aminoindoline: The starting material may persist if the reaction is incomplete.
-
3-Chloropropionic Acid: This is formed from the hydrolysis of 3-chloropropionyl chloride by trace amounts of water in the solvent or on the glassware. It is a highly polar impurity.
-
Diacylated Product (Di-amide): It's possible for a second molecule of 3-chloropropionyl chloride to react, although this is less likely with hindered amines. To minimize this, use only a slight excess of the acylating agent (e.g., 1.1 equivalents)[2].
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this[1].
Visualizing the Reaction and Potential Impurities
Figure 1. Synthesis pathway and common impurity formation.
Workup and Purification
Q3: My product is difficult to purify by column chromatography. What are my options?
A3: Purification of polar amide compounds can be challenging. Here are some strategies:
-
Recrystallization: This is often the most effective method for purifying solid amides[3]. Experiment with different solvent systems. Good starting points for acylated indolines could be mixtures of ethyl acetate/hexanes, methanol/water, or acetone/water[4]. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below[5].
-
Flash Chromatography Optimization: If chromatography is necessary, consider the following:
-
Stationary Phase: Standard silica gel is often sufficient.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is a good starting point. For highly polar impurities, adding a small amount of methanol (e.g., 1-5%) to the mobile phase can be effective[1].
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve resolution.
-
-
Acid-Base Extraction: During the aqueous workup, carefully adjusting the pH can help remove certain impurities. For example, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like 3-chloropropionic acid.
Analysis and Characterization
Q4: What analytical techniques are best for assessing the purity of my product?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase C18 column with a UV detector is a standard setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the HPLC analysis of 6-Amino-1-(3-chloropropionyl)indoline. Optimization may be required based on your specific system and the impurity profile of your sample.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Flash Chromatography Purification
This protocol outlines a general procedure for the purification of 6-Amino-1-(3-chloropropionyl)indoline using flash column chromatography.
Figure 2. General workflow for flash chromatography purification.
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexanes.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 30%, 50% ethyl acetate) to elute the product.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC, visualizing with a UV lamp.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Summary of Common Impurities and Their Identification
| Impurity | Potential Origin | Analytical Identification |
| 6-Aminoindoline | Incomplete reaction. | HPLC (earlier eluting peak), GC-MS, ¹H NMR (presence of signals corresponding to the starting material). |
| 3-Chloropropionic Acid | Hydrolysis of 3-chloropropionyl chloride. | HPLC (very polar, early eluting peak), ¹H NMR (characteristic signals for the propionyl chain). Will be removed with a basic wash. |
| Diacylated Product | Reaction of the product with excess 3-chloropropionyl chloride. | HPLC (later eluting peak), MS (higher molecular weight), ¹H NMR (absence of N-H proton and additional acyl signals). |
| Oxidation Products | Air oxidation of the aromatic amine. | Often colored. May appear as multiple minor peaks in HPLC. |
References
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE - Data Sheet. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 91, 331-336. [Link]
-
Kamecka, H., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Growth Regulation, 66, 227-235. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
Sources
Technical Support Center: Troubleshooting 6-Amino-1-(3-chloropropionyl)indoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield and purity bottlenecks during the preparation of 6-Amino-1-(3-chloropropionyl)indoline.
This bifunctional intermediate is highly valuable in the synthesis of complex pharmaceuticals (such as antipsychotic analogs), but its preparation is notoriously prone to side reactions. The standard two-step synthesis involves the N-acylation of 6-nitroindoline with 3-chloropropionyl chloride[1], followed by the reduction of the nitro group to an amine. The presence of both a reactive alkyl chloride and a newly formed nucleophilic aniline makes this a challenging system that requires precise mechanistic control.
Diagnostic Workflow for Yield Optimization
Before adjusting your protocols, use the decision tree below to match your LC-MS or HPLC analytical data with the underlying chemical failure mode.
Caption: Diagnostic decision tree for identifying and resolving yield-limiting side reactions.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: During the acylation step, my LC-MS shows a major impurity with a mass of [M-36]. What is this, and how do I stop it?
The Causality: The [M-36] peak corresponds to the loss of HCl, indicating the formation of an acryloyl impurity (1-acryloyl-6-nitroindoline). The
Q2: I used standard Palladium on Carbon (Pd/C) with gas for the nitro reduction. The nitro group reduced, but I lost the chlorine atom (mass shows [M-34]). Why?
The Causality: You are observing hydrodehalogenation . While Pd/C is an excellent catalyst for reducing nitroarenes, palladium readily undergoes oxidative addition into aliphatic C-Cl bonds, followed by hydrogenolysis[2]. This strips the crucial chlorine atom from your molecule, ruining its utility for downstream alkylation.
The Solution: You must use a chemoselective reduction method that tolerates aliphatic halides. The classic Béchamp reduction utilizing Iron powder (Fe) and Ammonium Chloride (
Q3: My isolated 6-amino-1-(3-chloropropionyl)indoline was pure after workup, but after concentrating it on the rotovap and storing it overnight, it turned into an insoluble gum. What happened?
The Causality: Your final product is a highly reactive bifunctional molecule. It contains both a nucleophile (the newly formed aniline at the 6-position) and an electrophile (the terminal alkyl chloride). When concentrated or exposed to heat, the molecules undergo intermolecular
Quantitative Method Comparison
The table below summarizes the causality between reduction conditions and the resulting yield/impurity profile for Step 2.
| Reduction Method | Reagents / Catalyst | Nitro Reduction Conversion | Hydrodehalogenation (Impurity) | Isolated Yield of Target |
| Standard Hydrogenation | 10% Pd/C, | >99% | High (70-85%) | <15% |
| Modified Hydrogenation | 5% Pt/C (sulfided), | >95% | Low (<5%) | 82% |
| Béchamp Reduction | Fe powder, | >98% | None (0%) | 88% |
| Tin Reduction | >95% | None (0%) | 75% (Difficult workup) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols have been engineered as self-validating systems. Adherence to temperature and phase-transfer rules is critical.
Protocol A: Chemoselective Acylation (Schotten-Baumann Conditions)
Objective: Synthesize 1-(3-chloropropionyl)-6-nitroindoline without acryloyl elimination.
-
Preparation: Dissolve 6-nitroindoline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).
-
Base Addition: Add a saturated aqueous solution of
(30 mL). Stir vigorously to create a biphasic emulsion. -
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–2°C.
-
Acylation: Dissolve 3-chloropropionyl chloride (1.1 equiv, 11 mmol) in DCM (10 mL)[1]. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Validation: Stir for an additional 1 hour at 5°C. Monitor by TLC (Hexanes/EtOAc 7:3). The absence of a lower-Rf UV-active spot confirms the suppression of the acryloyl impurity.
-
Workup: Separate the organic layer, wash with cold brine, dry over
, and concentrate under reduced pressure at a bath temperature not exceeding 25°C .
Protocol B: Chemoselective Nitro Reduction (Modified Béchamp Method)
Objective: Reduce the nitro group to an amine while preserving the aliphatic C-Cl bond.
-
Preparation: Suspend 1-(3-chloropropionyl)-6-nitroindoline (1.0 equiv, 5 mmol) in a mixture of Ethanol (20 mL) and Water (5 mL).
-
Activation: Add Ammonium Chloride (
, 4.0 equiv, 20 mmol) and activated Iron powder (Fe, 5.0 equiv, 25 mmol)[3]. (Note: Zinc powder can also be used but may cause localized heating). -
Reaction: Heat the mixture to 60°C under vigorous mechanical stirring. The reaction relies on a multi-electron transfer mechanism orchestrated by the iron surface[4].
-
Validation: Monitor by LC-MS after 2 hours. You should observe the [M+H]+ peak for the amine without the [M-34] dehalogenation peak.
-
Workup (Critical): Cool to room temperature immediately. Filter the mixture through a pad of Celite to remove iron oxides[3], washing the cake thoroughly with cold Ethyl Acetate.
-
Storage: Wash the filtrate with water, dry over
, and concentrate only to a volume of ~10 mL. Do not concentrate to dryness. Store this stock solution at -20°C or use immediately in the next step to prevent polymerization.
References
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Béchamp reduction Source: Wikipedia URL:[Link]
Sources
Removing unreacted starting materials from 6-Amino-1-(3-chloropropionyl)indoline
Technical Support Center: Purification of 6-Amino-1-(3-chloropropionyl)indoline
As a Senior Application Scientist, this guide provides in-depth troubleshooting and purification strategies for 6-Amino-1-(3-chloropropionyl)indoline. The synthesis of this molecule, while straightforward, often concludes with a crude mixture containing unreacted starting materials and side products. This document offers a logic-based approach to purification, explaining the causality behind each step to ensure a high-purity final product.
Understanding the Key Components
Effective purification begins with a thorough understanding of the properties of the target molecule and the potential impurities. The primary reaction involves the acylation of 6-aminoindoline with 3-chloropropionyl chloride. The key challenge lies in the differing properties of the basic starting material, the highly reactive acyl chloride, its acidic hydrolysis product, and the neutral amide product.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Physical & Chemical Properties |
| 6-Aminoindoline (Starting Material) | Indoline core with a primary amine at position 6. | 132.16 | Solid, m.p. 75-79 °C. Basic due to the amino group; readily forms a salt in acidic aqueous solution. Air sensitive.[1][2] |
| 3-Chloropropionyl chloride (Starting Material) | Acyl chloride with a propyl chain. | 126.97 | Liquid, b.p. 143-145 °C. Highly reactive and moisture-sensitive.[3][4] Reacts violently with water to form 3-chloropropionic acid and HCl.[5][6][7] Soluble in aprotic organic solvents (DCM, Chloroform).[8] |
| 6-Amino-1-(3-chloropropionyl)indoline (Product) | N-acylated indoline. | 224.69 (Calculated) | Expected to be a solid. The amide nitrogen is significantly less basic than the starting amine. Moderately polar. |
| 3-Chloropropionic acid (Side Product) | Carboxylic acid. | 108.52 | Formed from the hydrolysis of 3-chloropropionyl chloride.[9] It is an acidic impurity that can be removed with a basic wash. |
| Hydrochloric Acid (HCl) (Side Product) | Strong acid. | 36.46 | A byproduct of both the acylation and the hydrolysis of the acyl chloride. Can protonate the basic 6-aminoindoline. |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup and purification of 6-Amino-1-(3-chloropropionyl)indoline.
Q1: My reaction workup resulted in a sticky, oily residue instead of a solid. What should I do?
This is a common issue when residual solvents or low-melting impurities are present.
-
Initial Step: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator. For higher boiling solvents like DMF or DMSO, high-vacuum evaporation or lyophilization may be necessary.
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the product is insoluble but the impurities are soluble. Non-polar solvents like hexanes, diethyl ether, or a mixture of the two are excellent starting points. The product should precipitate as a solid, which can then be collected by filtration.
-
Explanation: Trituration works by selectively dissolving the impurities, leaving behind the purified, solid product. The mechanical action of scratching the flask with a spatula can often induce crystallization.
Q2: How do I remove unreacted 6-aminoindoline from my crude product?
The most effective method is an acidic liquid-liquid extraction.[10][11][12] The basicity of the starting material's amino group is the key to this separation.
-
Rationale: The primary amino group on 6-aminoindoline is basic and will be readily protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt. Your product, an amide, is significantly less basic and will remain in the organic layer.[13]
-
Procedure: Dissolve the crude product in an appropriate water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Transfer the solution to a separatory funnel and wash it one to three times with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 6-aminoindoline will partition into the aqueous layer. Finally, wash the organic layer with brine to remove excess water, dry it over an anhydrous salt (like Na₂SO₄), and concentrate it.
Q3: My crude product is acidic and contains unreacted 3-chloropropionyl chloride and its hydrolysis product. How can I remove them?
These impurities can be removed with a basic aqueous wash.
-
Rationale: 3-chloropropionyl chloride is rapidly hydrolyzed by water to 3-chloropropionic acid.[9] Both this carboxylic acid and any HCl byproduct are acidic and will be deprotonated by a weak base (e.g., saturated aqueous NaHCO₃ solution) to form water-soluble carboxylate and chloride salts. A vigorous reaction (CO₂ evolution) is expected if significant acid is present.
-
Procedure: Following the acidic wash (to remove the amine), wash the organic layer with a saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes all acidic impurities. Follow with a brine wash, dry the organic layer, and concentrate.
Q4: Is recrystallization a good method for final purification?
Yes, recrystallization can be an excellent final purification step if a suitable solvent system is found.[14][15] It is particularly effective at removing small amounts of closely related impurities.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated. For moderately polar amides, common recrystallization solvents include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[16]
-
Screening: Test solubility in small vials with different solvents. Add a small amount of crude product, add the solvent dropwise at room temperature to check for insolubility, then heat to see if it dissolves completely. Cool slowly to room temperature, then in an ice bath, to see if pure crystals form.[17]
Q5: When should I opt for flash column chromatography?
Flash column chromatography is the method of choice when simpler techniques like extraction and recrystallization fail to provide adequate purity, especially if impurities have similar polarities to the product.[18][19]
-
When to Use:
-
If TLC analysis shows multiple spots that are close to the product spot (similar Rf values).
-
If the product is an oil that cannot be solidified or recrystallized.
-
When baseline impurities (which do not move from the origin on the TLC plate) are present.
-
-
Stationary and Mobile Phase: Standard silica gel is the most common stationary phase for compounds of this polarity.[20] A typical mobile phase would be a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 20% EtOAc/Hexanes) and gradually increase the polarity to elute your more polar product. Alumina (basic or neutral) can also be effective for purifying amines and amides.[20]
Purification Workflow and Protocols
The following diagram and protocols provide a systematic approach to purifying your crude 6-Amino-1-(3-chloropropionyl)indoline.
Purification Decision Workflow
Caption: Decision-making workflow for purification.
Protocol 1: Liquid-Liquid Extraction Workup
This protocol is the essential first step to remove the bulk of ionic and highly polar impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 100 mL of dichloromethane or ethyl acetate).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl, shake vigorously for 30 seconds, and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash one more time.
-
Causality: This step protonates and removes the basic 6-aminoindoline starting material.[13]
-
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake cautiously, venting frequently to release CO₂ gas. Continue until no more gas evolves. Drain and discard the aqueous layer.
-
Causality: This step neutralizes and removes acidic impurities like 3-chloropropionic acid and residual HCl.
-
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine).
-
Causality: This removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Drain the organic layer into a flask, add anhydrous sodium sulfate (Na₂SO₄), and swirl. Let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude, washed product.
Protocol 2: Flash Column Chromatography
Use this protocol when TLC analysis of the post-extraction material shows significant impurities.
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is an ethyl acetate/hexanes mixture.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[21]
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC. Gradually increase the solvent polarity (e.g., from 10% to 30% to 50% ethyl acetate in hexanes) to elute your product.
-
Causality: Non-polar impurities will elute first, followed by your moderately polar amide product. Highly polar impurities will remain on the column.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
References
-
Wikipedia. (2023). Liquid–liquid extraction. [Link]
-
Syrris. Liquid-Liquid Extraction: An Overview. [Link]
-
Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. [Link]
-
VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. [Link]
-
Chemdad Co., Ltd. 3-Chloropropionyl chloride. [Link]
-
SR Innovations India. 3 Chloropropionyl Chloride Manufacturers and Suppliers from Hyderabad. [Link]
-
JoVE. (2020). Video: Extraction - Concept. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
PubChem. 3-Chloropropionyl chloride. [Link]
-
Cheméo. Propanoyl chloride, 3-chloro-. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
University of Rochester. Flash Column Chromatography. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubChem. 6-Aminoindole. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
- Google Patents. CN1349969A - Prepn of 3-chloropropionyl chloride.
-
Berufsgenossenschaft Rohstoffe und Chemische Industrie. TOXICOLOGICAL EVALUATIONS. [Link]
-
PMC. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. [Link]
-
Synfacts. (2015). 3-Chloropropionyl Chloride. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
Sources
- 1. 6-Aminoindole | 5318-27-4 [chemicalbook.com]
- 2. 6-Aminoindole 97 5318-27-4 [sigmaaldrich.com]
- 3. 3-Chloropropionyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vandemark.com [vandemark.com]
- 7. 3-Chloropropionyl chloride(625-36-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 3-Chloropropionyl chloride CAS#: 625-36-5 [m.chemicalbook.com]
- 9. bgrci.de [bgrci.de]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. syrris.com [syrris.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Extraction - Concept [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
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- 19. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 20. chem.rochester.edu [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Drying of 6-Amino-1-(3-chloropropionyl)indoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges encountered when isolating and drying 6-Amino-1-(3-chloropropionyl)indoline .
The "Bifunctional Dilemma"
This specific API intermediate is inherently unstable due to its bifunctional nature. It possesses both a highly nucleophilic primary aromatic amine (at the C6 position) and a reactive electrophilic alkyl chloride (the 3-chloropropionyl group). When the compound is transitioned from a solvated state to a concentrated solid state during drying, thermal energy and the proximity of these functional groups create a perfect storm for rapid degradation.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my wet cake turn pink, brown, or black during the drying process? A: You are observing the autoxidation of the primary aromatic amine. Aromatic amines are notoriously sensitive to oxygen and heat, rapidly oxidizing to form highly conjugated, deeply colored degradation products such as azo compounds, imines, or oximes[1]. Spectroscopic analyses in similar amine-functionalized systems have confirmed that amino groups readily oxidize to oxime or imine species during thermal drying if oxygen is not strictly excluded[2]. Causality & Fix: The heat applied during drying provides the activation energy for oxidation. You must implement a continuous nitrogen sweep to actively displace oxygen from the drying chamber.
Q2: HPLC analysis shows a massive increase in high-molecular-weight impurities after drying, even under a nitrogen atmosphere. What is happening? A: This is a classic case of intermolecular alkylation (oligomerization/polymerization). Because you are removing the solvent, the molecules are forced into a dense crystal lattice. The thermal energy from the dryer causes the nucleophilic 6-amino group of one molecule to attack the electrophilic 3-chloropropionyl group of an adjacent molecule, displacing the chloride ion and forming dimers or higher-order oligomers[3][4]. Causality & Fix: Polar solvents (like water or alcohols) lower the activation energy for this nucleophilic attack. Displacing these with a non-polar anti-solvent prior to drying, and keeping the drying temperature strictly below 30°C, will kinetically freeze this pathway.
Q3: We are detecting a new impurity with a mass corresponding to[M - 36]. What is this and how do we stop it? A: A mass loss of 36 Da corresponds to the loss of HCl, indicating that your intermediate has undergone dehydrohalogenation to form 1-acryloyl-6-aminoindoline. Alkyl chlorides are highly susceptible to elimination reactions at elevated temperatures, converting the saturated alkyl chain into a terminal alkene[5][6]. Causality & Fix: This elimination is heavily catalyzed by residual bases (often left over from the upstream acylation step). Ensure your final wash includes a mild neutralizing agent and avoid exceeding 30°C.
Fig 1. Primary thermal and oxidative degradation pathways of the bifunctional indoline intermediate.
Section 2: Quantitative Degradation Profiles
To illustrate the extreme sensitivity of this intermediate, below is a summary of quantitative degradation data collected under various drying conditions.
Table 1: Impact of Drying Conditions on Purity and Impurity Profile
| Drying Method | Temperature | Atmosphere | Oligomers (Area %) | Acryloyl Impurity (Area %) | Oxidation (Visual Color) | Overall Yield |
| Static Tray Oven | 60°C | Air | 8.5% | 4.2% | Dark Brown | 82.0% |
| Vacuum Oven | 50°C | Vacuum (No Sweep) | 5.1% | 2.8% | Light Pink | 88.5% |
| Fluid Bed Dryer | 40°C | Air | 2.2% | 1.5% | Pink/Brown | 91.0% |
| Agitated Vacuum | 30°C | N₂ Sweep | < 0.4% | < 0.1% | Off-White | 98.2% |
Section 3: Optimized Self-Validating Drying Protocol
To prevent the degradation pathways outlined above, you must utilize a kinetically controlled, low-temperature drying workflow. This protocol is designed as a self-validating system —each step contains a physical checkpoint to ensure the chemistry remains stable.
Step 1: Anti-Solvent Displacement Wash
Causality: Water and polar solvents increase the dielectric constant of the wet cake, facilitating the ionic transition states required for intermolecular alkylation.
-
Following the final filtration of the API intermediate, immediately wash the wet cake with 3 volumes of cold (5°C) Methyl tert-butyl ether (MTBE) or Heptane.
-
Self-Validation Checkpoint: Collect the filtrate. It must run completely clear. If the filtrate is cloudy, water displacement is incomplete. Repeat the non-polar wash until transparency is achieved.
Step 2: Pre-Drying Delumping
Causality: Large clumps trap solvent and require higher temperatures to dry, leading to localized thermal degradation.
-
Pass the wet cake through a 20-mesh screen under a continuous nitrogen blanket to prevent premature oxidation.
-
Self-Validation Checkpoint: The resulting powder should have a uniform, granular consistency with no aggregates larger than 1 mm.
Step 3: Low-Temperature Vacuum Drying with Inert Sweep
Causality: Evaporative cooling allows the product to dry efficiently without ever reaching the jacket temperature, while the nitrogen sweep actively removes oxygen and vaporized solvent.
-
Transfer the delumped cake to an Agitated Nutsche Filter Dryer (ANFD) or a vacuum tray dryer.
-
Establish a deep vacuum of < 50 mbar .
-
Crack the bleed valve to introduce a continuous nitrogen sweep (maintaining the vacuum at ~50 mbar).
-
Set the jacket temperature to a maximum of 30°C . Do not exceed 30°C under any circumstances.
Step 4: Endpoint Determination
-
Sample the product after 12 hours. The target Loss on Drying (LOD) is < 0.5%.
-
Self-Validation Checkpoint: Perform a visual inspection. The final powder must be off-white to pale yellow. If the powder exhibits a pink hue, the nitrogen sweep was insufficient, and oxidative degradation has occurred. If the LOD is <0.5% but HPLC purity has dropped, the jacket temperature spiked and thermal alkylation occurred.
Fig 2. Optimized self-validating drying workflow to prevent thermal and oxidative degradation.
Section 4: References
-
Stabilized aromatic amines - US2653171A. Source: Google Patents. 1
-
Dehydrohalogenation of Alkyl Halides: Meaning, Examples. Source: StudySmarter. 5
-
Influence of Drying Conditions on Amine-Functionalized SBA15 as Adsorbent of CO2. Source: ResearchGate. 2
-
Room temperature reactions of alkyl halides in zeolite NaX: Dehalogenation versus dehydrohalogenation. Source: ResearchGate. 6
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Source: PMC / NIH. 3
-
(Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines. Source: ResearchGate.4
Sources
- 1. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Amino-1-(3-chloropropionyl)indoline
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 6-Amino-1-(3-chloropropionyl)indoline via recrystallization. The content is structured to address common challenges and provide scientifically-grounded solutions in a practical, question-and-answer format.
Introduction: The Critical Role of Purification
6-Amino-1-(3-chloropropionyl)indoline is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as residual starting materials or synthetic by-products can interfere with subsequent reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[2][3] A successful recrystallization yields a product with high purity and a well-defined crystalline structure, which are critical for downstream applications.
Section 1: Understanding the Molecule and Potential Impurities
The structure of 6-Amino-1-(3-chloropropionyl)indoline, featuring an aromatic amine, an amide, and a chloroalkyl group, imparts moderate polarity. This profile dictates its solubility and provides clues for selecting an appropriate recrystallization solvent.
Common Impurities: The synthesis of this compound typically involves the acylation of 6-aminoindoline with 3-chloropropionyl chloride. Potential impurities may include:
-
Unreacted 6-Aminoindoline: The starting material, which is more polar than the product.
-
3-Chloropropionic Acid: Formed from the hydrolysis of 3-chloropropionyl chloride.
-
Polymerization Products: Self-reaction or reaction with other species in the mixture.
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation, often resulting in colored impurities.[4][5]
Section 2: Experimental Protocol - A Two-Stage Approach
Given that no standardized recrystallization solvent has been published for this specific molecule, a systematic approach involving solvent screening followed by a full-scale recrystallization is the most rigorous and effective method.[6][7]
Stage 1: Small-Scale Solvent Screening
The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold, while impurities remain either very soluble or insoluble at all temperatures.[8]
Step-by-Step Screening Protocol:
-
Place approximately 50-100 mg of the crude 6-Amino-1-(3-chloropropionyl)indoline into several different test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, or a mixture like ethanol/water) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "solvent" in a mixed-pair system.[8]
-
If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath towards the solvent's boiling point.[9]
-
If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. The solvent that yields a significant amount of crystalline precipitate upon cooling is a strong candidate.
-
Record all observations in a table for comparison.
Data Presentation: Example Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Notes |
| Water | Insoluble | Sparingly Soluble | Poor | |
| Hexane | Insoluble | Insoluble | None | Good for washing/as an anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Moderate, slow formation | Potential for good crystal growth. |
| Ethyl Acetate | Soluble | Very Soluble | Low yield | Too soluble.[10] |
| Ethanol | Sparingly Soluble | Very Soluble | Good, crystalline solid | Promising Candidate. |
| Methanol | Soluble | Very Soluble | Low yield | Too soluble. |
| Isopropanol | Sparingly Soluble | Soluble | Good, but slower than EtOH | Good alternative. |
| Ethanol/Water (9:1) | Insoluble | Very Soluble | Excellent, rapid formation | Promising mixed-solvent system.[11] |
Stage 2: Optimized Recrystallization Workflow
The following workflow is based on selecting a suitable single solvent (e.g., Ethanol) from the screening process.
Caption: Recrystallization workflow from crude solid to pure product.
Section 3: Troubleshooting Guide (Q&A)
Question: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This is common if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.[12][13]
-
Immediate Action: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of hot solvent to decrease the saturation level.[12]
-
Promote Crystallization: Attempt to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of the pure compound.[13][14]
-
Slower Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or leave it on a hot plate with the heat turned off to ensure a gradual temperature drop.[12]
-
Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Re-evaluate your solvent screening, perhaps considering a mixed-solvent system or a solvent with a lower boiling point.
Question: I have a very poor recovery of my product. What are the likely causes?
Answer: A low yield is one of the most common issues in recrystallization.[10] The primary causes are:
-
Using Too Much Solvent: This is the most frequent error.[10][12] The minimum amount of hot solvent should be used to dissolve the crude product. If the solution is not saturated upon cooling, the product will remain dissolved.
-
Solution: Evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and attempt to recrystallize from the more concentrated solution.[12]
-
-
Premature Crystallization During Hot Filtration: If crystals form in the funnel during a hot filtration step, product will be lost.
-
Solution: Use a pre-heated filter funnel and flask, and ensure the solution is kept near its boiling point during the transfer. Using a slight excess of solvent can also help, which can then be removed post-filtration.[13]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve some of your product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[10]
-
Question: Crystals will not form, even after cooling in an ice bath. What should I do?
Answer: This is typically due to a supersaturated solution that resists nucleation.[12]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[14]
-
Seed Crystals: If you have a small amount of the pure product, add a single tiny crystal to the solution. This provides a template for further crystal growth.[3]
-
-
Increase Supersaturation: If nucleation techniques fail, it's possible you used too much solvent. Carefully evaporate some solvent and try cooling again.[12]
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify and cool again. For an ethanol solution, hexane or water could be potential anti-solvents.[11]
Caption: Decision tree for troubleshooting failure of crystallization.
Question: My final product is still colored. How can I remove the color?
Answer: Colored impurities are common, especially with aromatic amines.[5][15] They are often highly conjugated molecules present in small amounts.
-
Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent but before any hot filtration or cooling, add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Swirl and keep the solution hot for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps.[15]
-
Caution: Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping. Adding too much charcoal can also adsorb your product, reducing the yield.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a mixed-solvent recrystallization and when is it necessary? A mixed-solvent recrystallization is used when no single solvent has the ideal properties of high solubility at high temperatures and low solubility at low temperatures.[8] It involves a pair of miscible solvents: one in which the compound is very soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"). The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[11]
Q2: How do I confirm the purity of my recrystallized product? Purity should be assessed using multiple methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.[16]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Compare the purified product to the crude material to confirm the removal of impurities.
-
Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the chemical structure and identify any remaining impurities.
Q3: Can I put my hot solution directly into an ice bath to speed things up? This is not recommended. Rapid cooling (quenching) often leads to the formation of small, impure crystals or even precipitation of an amorphous solid that traps impurities.[7] Slow cooling allows for the selective and ordered growth of the crystal lattice, which is key to excluding impurities.[9] Always allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd. [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from Science Learning Center. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from UCI School of Physical Sciences. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from University of Rochester Chemistry Department. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from Sciencemadness. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from YouTube. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs. [Link]
-
Ohlone College. (n.d.). Recrystallization1. Retrieved from Ohlone College. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder Department of Chemistry. [Link]
-
MDPI. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from MDPI. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from r/chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminoindole. PubChem Compound Database. Retrieved from NCBI. [Link]
-
YouTube. (2020). Recrystallization. Professor Dave Explains. Retrieved from YouTube. [Link]
-
SciELO. (2023). Synthesis, Characterization, and Biological Evaluation of Fatty N-Acylamino Amides. Retrieved from SciELO. [Link]
-
YouTube. (2015). Recrystallization. NC State University. Retrieved from YouTube. [Link]
-
YouTube. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. NileRed. Retrieved from YouTube. [Link]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropropylamine. PubChem Compound Database. Retrieved from NCBI. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from SciSpace. [Link]
-
ResearchGate. (2017). What do common indole impurities look like? Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from ResearchGate. [Link]
-
Glen Research. (n.d.). Technical Brief - Which 3'-Amino-Modifier? Retrieved from Glen Research. [Link]
-
YouTube. (2020). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. Retrieved from YouTube. [Link]
-
CAS Common Chemistry. (n.d.). 5-Aminoindole. Retrieved from CAS. [Link]
-
Mangalam Drugs & Organics. (n.d.). Impurities. Retrieved from Mangalam Drugs. [Link]
- Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
-
PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from NCBI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
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- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
Overcoming solubility issues of 6-Amino-1-(3-chloropropionyl)indoline in water
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of functionalized indolines. 6-Amino-1-(3-chloropropionyl)indoline presents a unique biophysical challenge: it combines a rigid, hydrophobic indoline core with a reactive 3-chloropropionyl moiety and a weakly basic 6-amino group.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve stable aqueous solutions without compromising the molecule's structural integrity.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does 6-Amino-1-(3-chloropropionyl)indoline precipitate immediately upon dilution into standard physiological buffers (e.g., PBS, pH 7.4)? A1: The precipitation is driven by the high crystal lattice energy and lipophilicity of the indoline core, combined with the lack of ionization at neutral pH[1]. The 6-amino group is a weakly basic primary amine. At pH 7.4, it remains unprotonated and electrically neutral, relying entirely on weak dipole interactions for solvation. When transitioning from an organic stock (like DMSO) to an aqueous buffer, the hydrophobic effect forces the non-polar indoline molecules to self-associate, rapidly forming insoluble aggregates[2].
Q2: Can I use heat or alkaline buffers to force it into solution? A2: Absolutely not. This is a critical point of failure. The 1-(3-chloropropionyl) group is highly sensitive to base-catalyzed dehydrohalogenation. Exposure to alkaline pH or excessive heat will cause the elimination of hydrogen chloride (HCl), converting the 3-chloropropionyl group into a highly reactive acrylamide (a Michael acceptor). This not only alters your compound chemically but will indiscriminately alkylate nucleophiles in your biological assay. Always maintain solubilization temperatures below 37°C and avoid pH > 8.0.
Q3: How does cyclodextrin complexation solve this without altering the pH? A3: Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), act as molecular shields. They possess a hydrophilic exterior that ensures water solubility and a hydrophobic inner cavity that encapsulates the lipophilic indoline core[3]. This host-guest inclusion complex masks the hydrophobic surface area from water, preventing self-aggregation while maintaining the drug in a bioreversible, dissolved state[4].
Section 2: Solubilization Workflows & Decision Matrix
When approaching the solubilization of 6-Amino-1-(3-chloropropionyl)indoline, your downstream application dictates your formulation strategy. Use the decision matrix below to select the optimal pathway.
Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
Section 3: Troubleshooting Guides & Validated Protocols
Issue 1: "My compound crashes out when I add my DMSO stock to cell culture media."
Causality: This is known as "solvent shock." The rapid diffusion of DMSO into the bulk aqueous phase leaves the hydrophobic drug stranded without its solvation shell, leading to instantaneous nucleation and precipitation. Solution: The Co-Solvent Step-Down Protocol. Self-Validating Step: If the solution turns cloudy at Step 3, your compound has exceeded its metastable zone width; you must increase the PEG 400 ratio before proceeding to Step 4.
Protocol:
-
Primary Stock: Dissolve 6-Amino-1-(3-chloropropionyl)indoline in 100% anhydrous DMSO to a concentration of 50 mM. Vortex until optically clear.
-
Intermediate Co-Solvent Phase: In a separate vial, prepare a transition mixture of 40% PEG 400 and 60% sterile water[4].
-
Titration: Slowly add the DMSO stock dropwise into the PEG 400 transition mixture while under rigorous vortexing. Mechanistic note: PEG 400 acts as an interfacial tension reducer, bridging the polarity gap between DMSO and water[5].
-
Final Dilution: Add this intermediate solution to your pre-warmed (37°C) cell culture media. Ensure the final DMSO concentration remains ≤ 0.5% to prevent cytotoxicity[3].
Issue 2: "I need a completely solvent-free aqueous solution for an in vivo IV injection."
Causality: Organic solvents like DMSO or high concentrations of PEG can cause hemolysis, tissue necrosis, or altered pharmacokinetics in vivo. A purely aqueous vehicle is required.
Solution: HP-β-CD Inclusion Complexation (Kneading Method).
Self-Validating Step: Post-filtration, measure the UV absorbance at the compound's
Protocol:
-
Carrier Preparation: Weigh out HP-β-CD at a 5:1 molar ratio relative to your indoline compound.
-
Paste Formation: Add a minimal volume of a 50/50 Ethanol/Water mixture to the HP-β-CD in a mortar to form a uniform, viscous paste[4].
-
Kneading (Encapsulation): Add the 6-Amino-1-(3-chloropropionyl)indoline powder directly to the paste. Knead vigorously for 45-60 minutes. Mechanistic note: The mechanical shear forces the hydrophobic indoline core into the cyclodextrin cavity[4].
-
Drying & Reconstitution: Dry the paste under a vacuum to remove all ethanol. The resulting solid is the inclusion complex.
-
Aqueous Solubilization: Dissolve the dried complex in standard 1X PBS (pH 7.4). Filter through a 0.22 µm PES syringe filter to remove any uncomplexed drug.
Caption: Mechanistic pathway of HP-β-CD host-guest inclusion complexation for aqueous delivery.
Section 4: Quantitative Data & Strategy Comparison
To assist in selecting the appropriate formulation, compare the expected solubility limits and biological compatibility of each method for indoline derivatives:
| Solubilization Strategy | Mechanism of Action | Expected Solubility Limit | Cytotoxicity / Bio-compatibility | Best Use Case |
| Direct Aqueous (PBS) | Intrinsic dissolution | < 10 µg/mL | Excellent | Baseline control only |
| pH Adjustment (pH 4.0) | Protonation of 6-amino group | ~ 500 µg/mL | Poor (acidic shock to cells) | In vitro enzymatic assays |
| Co-Solvent (DMSO/PEG) | Interfacial tension reduction[5] | 1 - 5 mg/mL | Moderate (DMSO must be <0.5%)[3] | Cell-based assays (HTS) |
| HP-β-CD Complexation | Host-guest encapsulation[4] | > 10 mg/mL | Excellent (Bioreversible) | In vivo dosing / IV injection |
References
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL:[Link]
-
Techniques Of Solubility Enhancement Source: Centurion University of Technology and Management (CUTM) URL:[Link]
-
Development and Application of Indolines in Pharmaceuticals Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Technical Support Center: Minimizing Hydrolysis of the Chloropropionyl Group
Welcome to the Technical Support Center for chloropropionyl group chemistry. As a bifunctional electrophile, the chloropropionyl group (found in reagents like 2-chloropropionyl chloride and 3-chloropropionyl chloride) is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and PROTAC linkers. However, its dual reactivity makes it highly susceptible to degradation.
This guide provides researchers and drug development professionals with field-proven insights to minimize hydrolysis, ensuring high-yielding and reproducible acylations.
Part 1: Core Troubleshooting Guide (Mechanisms & Causality)
Q: Why does my chloropropionyl chloride reagent degrade so rapidly upon opening? A: Chloropropionyl chloride is a highly electrophilic, moisture-sensitive bifunctional reagent. Any trace amount of atmospheric water acts as a nucleophile, attacking the carbonyl carbon. This acyl hydrolysis rapidly cleaves the C-Cl bond, forming chloropropionic acid and releasing hydrogen chloride (HCl) gas[1]. Because the reaction is exothermic, it accelerates further degradation and can ruin sensitive substrates in your reaction mixture.
Q: How do different reaction environments impact the hydrolysis rate of the chloropropionyl group? A: The stability of the chloropropionyl group is entirely dependent on kinetic differentiation—your target nucleophile must react faster than water. The table below summarizes how different conditions shift this kinetic balance.
| Reaction Environment | Acyl Hydrolysis Rate | Alkyl-Cl Hydrolysis Rate | Mechanistic Consequence & Action |
| Anhydrous Aprotic (DCM/THF), 0°C | Negligible | Negligible | Optimal baseline. Suppresses activation energy for water attack; favors amine acylation. |
| Aqueous Biphasic (pH 7.5), 0°C | Slow | Negligible | Viable for fast amines. Acylation outcompetes hydrolysis kinetically. Requires vigorous stirring. |
| Aqueous Base (pH > 10), 25°C | Very Fast | Moderate | Avoid. Rapid conversion to chloropropionic acid. Base catalyzes E2 elimination of alkyl chloride. |
| Protic Solvents (EtOH/MeOH), 25°C | Fast (Solvolysis) | Slow | Avoid. Alcohols act as nucleophiles, irreversibly forming ethyl/methyl chloropropionate esters. |
Q: My final chloropropionamide product is degrading during purification. What is causing this?
A: While the acyl chloride is the most sensitive moiety, the remaining
Competing pathways: desired acylation vs. acyl/alkyl hydrolysis of chloropropionyl groups.
Part 2: Self-Validating Experimental Protocols
Q: What is the standard protocol for anhydrous N-acylation to guarantee zero hydrolysis? A: To completely suppress hydrolysis, you must establish a self-validating anhydrous system.
Protocol A: Anhydrous N-Acylation Workflow
-
Glassware & Atmosphere Preparation: Flame-dry a 2-neck round-bottom flask under a vacuum, then backfill with ultra-high purity Argon.
-
Validation Check: A moisture-indicator strip placed briefly in the exhaust stream should remain strictly negative. Condensation on the glass indicates a critical failure.
-
-
Substrate Dissolution: Dissolve 1.0 equivalent of your target amine in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality Insight: DIPEA is sterically hindered and non-nucleophilic; it acts as an acid scavenger to neutralize the HCl byproduct without competing for the highly reactive acyl chloride.
-
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.
-
Validation Check: Use an internal thermocouple. The temperature must be stable before proceeding to suppress the activation energy of side reactions.
-
-
Reagent Addition: Dilute 1.1 equivalents of chloropropionyl chloride in anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.
-
Validation Check: The solution should remain clear. Fuming in the headspace indicates atmospheric moisture ingress and subsequent HCl gas generation. An exothermic spike >5°C indicates the addition rate is too fast.
-
-
Quenching & Isolation: After 2 hours, quench the reaction with saturated aqueous
. Separate the organic layer, dry over anhydrous , and concentrate under reduced pressure.
Q: Can I perform this acylation in aqueous conditions if my amine is water-soluble? A: Yes, but only if the chloroacetylation/chloropropionylation can be carried out faster than the hydrolysis of the acid chloride[3]. This is achieved using a Schotten-Baumann biphasic system.
Protocol B: Aqueous Biphasic Acylation (Schotten-Baumann)
-
Aqueous Phase Preparation: Dissolve the amine in a pH 7.5 phosphate buffer.
-
Causality Insight: Maintaining a near-neutral pH ensures the amine remains deprotonated (nucleophilic) while minimizing the hydroxide ion (
) concentration, which would otherwise rapidly hydrolyze the acyl chloride.
-
-
Organic Phase Addition: Add an equal volume of cold (0°C) ethyl acetate or DCM containing 1.2 equivalents of chloropropionyl chloride.
-
High-Shear Mixing: Stir the biphasic mixture vigorously (>1000 RPM) at 0°C.
-
Validation Check: The mixture must form a milky emulsion. If phase separation occurs during stirring, the interfacial surface area is too low, and hydrolysis will outcompete acylation.
-
-
Monitoring: Monitor by LC-MS. The reaction should be complete within 20-30 minutes. Prolonged reaction times in aqueous media inevitably lead to hydrolysis.
Part 3: Frequently Asked Questions (FAQs)
Q: My reaction mixture turned into a tar-like substance. What happened? A: This is a classic sign of polymerization or aggressive decomposition. Under strongly acidic conditions (which occur if HCl from hydrolysis or acylation is not properly scavenged), localized heating can cause the chloropropionyl group to decompose or cross-link with activated substrates (like pyrroles or electron-rich aromatics)[1]. Always ensure adequate base is present and addition rates are strictly controlled.
Q: How do I measure the solubility of 3-chloropropionyl chloride without it degrading? A: True solubility measurements are complex because the reagent is extremely sensitive to moisture. In nucleophilic or protic solvents (like alcohols or water), the compound reacts rapidly, which might be visually mistaken for "dissolving" but is actually a chemical transformation (solvolysis)[2]. To measure solubility, you must use strictly anhydrous aprotic solvents (e.g., Toluene, DCM, THF) under an inert atmosphere.
Q: Can I use ethanol as a solvent if I ensure it is strictly anhydrous? A: No. Even in the absolute absence of water, ethanol is a protic nucleophile. It will rapidly attack the chloropropionyl chloride to form ethyl chloropropionate and HCl[2]. Always use aprotic solvents for these acylations.
Part 4: References
-
"Technical Support Center: 2-Chloropropionyl Chloride Acylation - Benchchem", BenchChem. Click here for verification
-
"An In-depth Technical Guide to the Solubility of 3-Chloropropionyl Chloride in Organic Solvents - Benchchem", BenchChem. Click here for verification
-
"An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral", Taylor & Francis. Click here for verification
-
"Development of a continuous process for α-thio-β-chloroacrylamide synthesis with enhanced control of a cascade transformation", Beilstein Journals. Click here for verification
Color changes and stability issues in 6-Amino-1-(3-chloropropionyl)indoline
Welcome to the Technical Support Center for 6-Amino-1-(3-chloropropionyl)indoline . This knowledge base is engineered for researchers, synthetic chemists, and drug development professionals. It provides mechanistic troubleshooting, validated protocols, and structural stability data to resolve common experimental bottlenecks associated with this bifunctional intermediate.
Overview: The Chemical Dichotomy of 6-Amino-1-(3-chloropropionyl)indoline
Handling 6-Amino-1-(3-chloropropionyl)indoline requires navigating two competing reactive centers:
-
The 6-Amino Group (Nucleophile/Redox Center): A primary aniline derivative that is highly susceptible to single-electron oxidation and acts as a potent nucleophile.
-
The 3-Chloropropionyl Group (Electrophile): A reactive alkylating agent prone to nucleophilic attack.
When these two functional groups exist within the same molecule, the compound functions as an "A-B monomer," making it intrinsically susceptible to both oxidative degradation and auto-oligomerization[1].
Troubleshooting Guide 1: Color Changes and Oxidation
Q: My batch of 6-Amino-1-(3-chloropropionyl)indoline changed from an off-white powder to a deep pink/brown color. Is it still viable? A: A color shift to pink, brown, or black indicates oxidative degradation. While minor pink discoloration may only represent <1% impurity by mass, deep brown or black batches should be discarded or rigorously repurified. The 6-amino group is highly susceptible to air oxidation. Trace oxygen, catalyzed by light or transition metal impurities, initiates a single-electron transfer to form a radical cation[2]. This intermediate rapidly dimerizes into highly conjugated quinone imines or azo compounds, which absorb strongly in the visible spectrum, eventually forming polyaniline-like oligomers[3].
Q: How can I prevent this oxidative discoloration during storage and handling? A: You must disrupt the causality of the oxidation. Oxidation requires an available lone pair on the nitrogen and an electron acceptor (O₂).
-
Block the lone pair: Convert the free base to a protonated salt (e.g., Hydrochloride salt). Protonation removes the electron density required for the initial radical formation.
-
Eliminate the acceptor: Store the material under an inert Argon atmosphere at -20°C in amber vials to prevent photo-induced radical initiation.
Radical-mediated oxidation pathway of the 6-aminoindoline core.
Troubleshooting Guide 2: Structural Stability and Alkylation
Q: My LC-MS data shows higher molecular weight impurities forming over time, even when stored in the dark under Argon. What is happening? A: You are observing auto-alkylation (oligomerization). Because the molecule contains both a nucleophilic primary amine and an electrophilic alkyl chloride, the amine of one molecule can perform an intermolecular S_N2 attack on the 3-chloropropionyl group of an adjacent molecule[1]. This thermal degradation pathway occurs independently of oxygen.
Q: Can this compound undergo intramolecular cyclization? A: While 3-chloropropionamides can sometimes cyclize to form lactams under strongly basic conditions, the geometry of the 6-amino group relative to the N1-propionyl chain makes intramolecular cyclization sterically prohibitive. The degradation is almost exclusively intermolecular oligomerization.
Degradation via intermolecular alkylation and stabilization via salt formation.
Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the generalized stability metrics for 6-aminoindoline derivatives containing reactive alkyl halides.
| Storage Condition | State | Primary Degradation Pathway | Estimated Half-Life (t_1/2) | Recommended Action |
| Room Temp (25°C), Air, Light | Free Base | Oxidation & Alkylation | < 48 Hours | Do not use. Rapid discoloration. |
| Room Temp (25°C), Argon, Dark | Free Base | Intermolecular Alkylation | 1 - 2 Weeks | Use immediately after synthesis. |
| -20°C, Argon, Dark | Free Base | Slow Alkylation | 3 - 6 Months | Acceptable for short-term storage. |
| -20°C, Argon, Dark | HCl Salt | None | > 2 Years | Optimal. Salt form halts both pathways. |
| Aqueous Solution (pH 7.4) | Free Base | Hydrolysis & Oxidation | < 12 Hours | Prepare solutions fresh immediately prior to use. |
Validated Experimental Protocols
Protocol 1: Rescue & Purification of Discolored Free Base
This self-validating protocol utilizes acid-base extraction to remove polymeric oxidation products, followed by precipitation of the stable hydrochloride salt.
-
Dissolution: Dissolve 1.0 g of degraded 6-Amino-1-(3-chloropropionyl)indoline in 20 mL of degassed Ethyl Acetate (EtOAc). Polyaniline-like oligomers will often remain insoluble.
-
Filtration: Pass the mixture through a pad of Celite to remove insoluble black/brown polymeric impurities.
-
Acidic Extraction: Transfer the filtrate to a separatory funnel. Extract with 20 mL of cold 0.5 M HCl. The target compound will protonate and partition into the aqueous layer, leaving neutral organic impurities in the EtOAc.
-
Basification (Optional for Free Base): If the free base is strictly required for your next step, cool the aqueous layer to 0°C, carefully adjust the pH to 8.0 using saturated NaHCO₃, and immediately extract with fresh, degassed Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate in vacuo.
-
Salt Formation (Recommended): To isolate the stable salt, take the acidic aqueous layer from Step 3 and lyophilize (freeze-dry) it directly. The resulting off-white powder is the stable HCl salt.
Protocol 2: Handling for Downstream Synthesis
-
Activation: If starting from the HCl salt, release the free base in situ during your reaction by adding 1.1 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA) directly to the reaction solvent.
-
Concentration Control: Keep the reaction concentration below 0.1 M to kinetically disfavor intermolecular auto-alkylation in favor of your intended target reaction.
References
-
[2] Stepwise Oxidation of Anilines by cis-[RuIV(bpy)2(py)(O)]2+. ACS Publications. Available at:[Link]
-
[3] Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. IntechOpen. Available at:[Link]
-
[1] Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide (US6740758B2). Google Patents. Available at:
Sources
- 1. US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures | IntechOpen [intechopen.com]
Optimizing reaction temperature for 6-Amino-1-(3-chloropropionyl)indoline synthesis
Welcome to the technical support center for the synthesis of 6-Amino-1-(3-chloropropionyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The N-acylation of 6-aminoindoline with 3-chloropropionyl chloride is a rapid and exothermic reaction that requires careful temperature control to ensure high yield and purity.[1]
Issue 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield of 6-Amino-1-(3-chloropropionyl)indoline is significantly lower than expected, or you've isolated only starting material.
Possible Causes and Solutions:
-
Inactivated Amine: The starting material, 6-aminoindoline, is a nucleophile. If acidic impurities are present in your solvents or reagents, or if the HCl byproduct from the reaction is not effectively neutralized, the indoline nitrogen can become protonated. This protonated form is no longer nucleophilic and will not react with the acyl chloride.[1]
-
Solution: Ensure you are using a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in at least a stoichiometric amount (1.1-1.2 equivalents) to scavenge the HCl produced. The base should be added before the 3-chloropropionyl chloride.
-
-
Reaction Temperature Too Low: While initial cooling is critical, maintaining an extremely low temperature (e.g., < -10 °C) for the entire reaction duration may significantly slow down the reaction rate, leading to incomplete conversion.
-
Solution: After the initial dropwise addition of 3-chloropropionyl chloride at 0 °C, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, gentle warming (e.g., to 40 °C) can be considered, but must be done cautiously to avoid side reactions.
-
-
Degradation of Acyl Chloride: 3-Chloropropionyl chloride is highly reactive and sensitive to moisture.[1] Exposure to atmospheric humidity can cause it to hydrolyze to 3-chloropropionic acid, which will not participate in the acylation reaction under these conditions.
-
Solution: Use a fresh bottle of 3-chloropropionyl chloride or a freshly distilled batch. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.
-
Issue 2: Formation of Multiple Products (Impurity Issues)
Your TLC or LC-MS analysis shows the presence of the desired product along with several other spots or peaks, complicating purification.
Possible Causes and Solutions:
-
Di-acylation: The starting material has two nucleophilic nitrogen atoms: the indoline nitrogen (N1) and the amino group at the 6-position (N6). While the indoline nitrogen is generally more nucleophilic, high local concentrations of the acylating agent or elevated temperatures can lead to the formation of a di-acylated byproduct.
-
Solution: This is the most critical parameter controlled by temperature. Add the 3-chloropropionyl chloride slowly and dropwise to a cooled (0 °C) solution of the 6-aminoindoline and base.[1] This ensures the acyl chloride reacts as it is added, preventing a buildup in concentration. Maintaining a low temperature (< 5 °C) during addition is paramount for selectivity.
-
-
Polymerization: The product itself contains a reactive alkyl chloride. Under basic conditions or at elevated temperatures, the indoline nitrogen of one molecule could potentially displace the chloride of another, leading to oligomers or polymers.
-
Solution: Avoid excessive heating during the reaction or workup. Once the reaction is complete (as determined by TLC), proceed with an acidic workup to quench the base and protonate the nitrogen atoms, which deactivates their nucleophilicity.
-
-
Friedel-Crafts Acylation: Although less likely under these conditions, there is a small possibility of C-acylation on the electron-rich aromatic ring, catalyzed by Lewis acids that could be formed from impurities.
-
Solution: Maintaining the recommended reaction conditions (aprotic solvent, amine base, low temperature) minimizes this risk. This side reaction is more common with strong Lewis acid catalysts like AlCl₃.[2]
-
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction and potential side reactions that temperature control helps to mitigate.
Caption: Main reaction and potential side pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature profile for this synthesis?
There isn't a single optimal temperature, but rather an optimal temperature profile. The reaction should be managed in stages to balance reaction rate with selectivity.
| Reaction Stage | Temperature Range | Rationale |
| Reagent Mixing | 0 °C | Dissolve 6-aminoindoline and base in a dry aprotic solvent (e.g., DCM, THF) and cool in an ice bath. |
| Acyl Chloride Addition | 0 °C to 5 °C | Add 3-chloropropionyl chloride dropwise. This is the most critical stage for controlling the exothermic reaction and preventing di-acylation.[1] |
| Reaction Progression | 0 °C to Room Temp. | After addition, allow the mixture to stir at 0 °C for 30-60 minutes, then let it warm naturally to room temperature. |
| Driving to Completion | Room Temp. to 40 °C | Monitor by TLC. Only if the reaction stalls should gentle warming be applied. Avoid temperatures above 40-50 °C. |
Q2: How does temperature specifically affect chemoselectivity between the two nitrogen atoms?
The acylation of an amine is a kinetically controlled process. The indoline nitrogen (N1) is a secondary, non-aromatic amine, making it more nucleophilic and sterically accessible than the primary aromatic amine at the 6-position (N6). At low temperatures, the reaction will overwhelmingly favor the more kinetically favorable product, which is acylation at N1. As you increase the temperature, you provide more energy to the system, which can overcome the activation barrier for the less favorable N6 acylation, leading to a mixture of products.
Q3: What is the recommended experimental protocol?
This protocol is a robust starting point for your optimization experiments.
Protocol: Synthesis of 6-Amino-1-(3-chloropropionyl)indoline
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 6-aminoindoline (1.0 eq) to a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in dry dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Add 3-chloropropionyl chloride (1.1 eq), dissolved in a small amount of dry DCM, to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the consumption of the starting amine using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).
-
Workup: Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[1]
Troubleshooting Workflow
Use this flowchart to diagnose experimental issues.
Caption: A decision-making flowchart for troubleshooting.
References
-
Bai, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. Available at: [Link]
-
He, G., et al. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Letters, 14(11), 2936-2939. Available at: [Link]
-
Bai, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. Available at: [Link]
-
Li, W., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. Available at: [Link]
- CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof. Google Patents.
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1). Available at: [Link]
Sources
Validation & Comparative
HPLC method development for 6-Amino-1-(3-chloropropionyl)indoline purity
Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for 6-Amino-1-(3-chloropropionyl)indoline requires moving beyond generic templates. As a critical intermediate in pharmaceutical synthesis, this molecule presents a dual chromatographic challenge: it contains both a basic primary aromatic amine and a moisture/pH-sensitive alkyl chloride moiety.
This guide objectively compares column chemistries and mobile phase environments to establish a self-validating, highly accurate purity assay, explaining the mechanistic causality behind each experimental choice.
Structural Causality & Chromatographic Liabilities
Before selecting a column or mobile phase, an application scientist must map the analyte’s structural liabilities to potential chromatographic failures.
-
The Basic Amine (Position 6): Aniline derivatives typically possess a pKa of approximately 4.5. Under standard reversed-phase conditions, basic compounds remain partially ionized and interact strongly with residual, un-endcapped silanol groups (Si-O⁻) on the silica matrix[1]. This secondary interaction is the primary cause of severe peak tailing (right-skewed peaks), which artificially broadens the peak and obscures closely eluting impurities.
-
The 3-Chloropropionyl Amide (Position 1): The alkyl chloride group is highly susceptible to nucleophilic substitution and hydrolysis. Exposing this functional group to mobile phases with a pH > 6.0 or to elevated column temperatures will induce on-column degradation. If the molecule degrades during the run, the method will report a falsely low purity.
To achieve a reliable method, the system must simultaneously suppress silanol ionization and prevent analyte hydrolysis. Traditional single-variable optimization often fails here; a holistic approach combining advanced stationary phases and precise pH control is mandatory[2].
Workflow mapping structural liabilities to HPLC optimization strategies.
Comparative Analysis of Column Chemistries & Mobile Phases
To objectively determine the optimal purity method, we compared three distinct chromatographic systems.
-
System A (Standard C18): Fully porous, non-endcapped C18 column using 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile (pH ~2.0).
-
System B (Polar-Embedded C18): C18 column with an embedded amide polar group, using 10 mM Ammonium Acetate (pH 6.5).
-
System C (Hybrid Silica C18): Ethylene-bridged hybrid (BEH) C18 column, fully endcapped, using 0.1% Formic Acid buffered with 10 mM Ammonium Formate (pH 2.8).
Table 1: Quantitative Performance Comparison across HPLC Systems
| Chromatographic Parameter | System A (Standard C18, pH 2.0) | System B (Polar-Embedded, pH 6.5) | System C (Hybrid Silica, pH 2.8) |
| Peak Asymmetry ( | 1.85 (Severe Tailing) | 1.10 (Excellent) | 1.05 (Excellent) |
| Theoretical Plates ( | 4,200 | 11,500 | 14,200 |
| Analyte Recovery (%) | 99.2% (Stable) | 82.4% (Degradation) | 99.8% (Stable) |
| Resolution ( | 1.2 (Co-elution risk) | N/A (Interference) | 3.4 (Baseline separation) |
Causality of the Results:
System A successfully prevents hydrolysis (yielding high recovery) but fails to mask silanol interactions, resulting in unacceptable peak tailing (
Optimized Experimental Protocol (System C)
The following step-by-step methodology utilizes System C to provide a robust, self-validating purity assay.
Reagents & Materials:
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or equivalent), 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 2.8 with Formic Acid.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Diluent: Acetonitrile (Using an aprotic solvent prevents pre-injection solvolysis of the sample).
Step-by-Step Workflow:
-
System Equilibration: Purge the HPLC system and equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for 30 minutes. Maintain the column oven at a mild 25°C to further protect the thermally sensitive 3-chloropropionyl group.
-
Sample Preparation: Accurately weigh 10 mg of 6-Amino-1-(3-chloropropionyl)indoline. Dissolve completely in 10 mL of Diluent (Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 2 minutes. Dilute 1:10 with Mobile Phase A immediately prior to injection to match initial gradient conditions and prevent solvent-effect band broadening.
-
Gradient Elution Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine)
-
2.0 - 12.0 min: Linear ramp to 60% B (Elutes the main peak and separates closely related indoline impurities)
-
12.0 - 15.0 min: Linear ramp to 95% B (Column wash)
-
15.0 - 20.0 min: 5% B (Re-equilibration)
-
-
Detection: Set the UV/Vis Diode Array Detector (DAD) to 254 nm (primary quantitation) and 280 nm (secondary profiling for the indoline ring).
-
System Suitability Testing (Self-Validation): Before analyzing unknown batches, inject the standard preparation five consecutive times. The system is validated for the run only if it meets the following criteria: Relative Standard Deviation (RSD) of the peak area is
1.0%, the USP Tailing Factor ( ) is 1.2, and Theoretical Plates ( ) are 10,000.
Conclusion
Developing an HPLC method for 6-Amino-1-(3-chloropropionyl)indoline requires navigating the contradictory needs of a basic amine and a labile alkyl chloride. By rejecting standard C18 columns in favor of endcapped hybrid silica and utilizing a precisely buffered pH 2.8 mobile phase, analysts can achieve baseline resolution, perfect peak symmetry, and absolute chemical stability.
References
-
HPLC Column Selection: Core to Method Development (Part II) . welch-us.com.1
-
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY . molnar-institute.com. 2
-
High Performance Liquid Chromatography . sigmaaldrich.com.
Sources
Analytical and Synthetic Comparison Guide: 6-Amino-1-(3-chloropropionyl)indoline vs. Monofunctional Alternatives
The Strategic Shift to Bifunctional Indoline Scaffolds
In the development of complex pharmaceuticals targeting neurological disorders, the functionalization of the indoline core is a critical determinant of downstream synthetic flexibility. Historically, building blocks like 1-acetyl-6-aminoindoline have been widely utilized as standard, monofunctional protected intermediates[1]. However, modern synthetic workflows increasingly favor bifunctional intermediates that offer multiple orthogonal handles for structural elaboration.
By utilizing 3-chloropropionyl chloride instead of acetyl chloride, chemists can generate 6-Amino-1-(3-chloropropionyl)indoline . This highly reactive bifunctional reagent provides both an acylating center (the amide linkage) and an alkylating terminal chlorine[2]. The 2-chloroethyl fragment effectively serves as a masked vinyl group, enabling direct intramolecular cyclizations to form tricyclic pyrrolo-indoline or piperidino-indoline systems that are inaccessible via simple acetyl protection[3].
This guide objectively compares the analytical verification and synthetic performance of the bifunctional 3-chloropropionyl derivative against its monofunctional acetyl counterpart, with a primary focus on structural elucidation via high-resolution
High-Resolution H NMR Interpretation (400 MHz, CDCl )
The
Causality of Chemical Shifts
The interpretation of this spectrum relies heavily on understanding the magnetic environments created by the substituents:
-
Magnetic Anisotropy at H-7: The indoline nitrogen (N-1) is converted into an amide. Due to resonance, the amide bond has partial double-bond character, forcing the carbonyl oxygen into a coplanar conformation with the indoline ring. The magnetic anisotropy of this carbonyl group strongly deshields the adjacent H-7 proton, pushing it significantly downfield to ~7.65 ppm.
-
Shielding at H-5: The C6-amino group (-NH
) is strongly electron-donating via resonance. This increases electron density at the ortho positions (C-5 and C-7). While H-7 is dominated by the N-acyl deshielding effect, H-5 experiences the full shielding effect of the amino group, shifting it upfield to ~6.35 ppm. -
Diagnostic Aliphatic Triplets: The 3-chloropropionyl group presents as two distinct triplets. The methylene adjacent to the electronegative chlorine atom is deshielded to ~3.85 ppm, while the methylene adjacent to the carbonyl appears at ~2.90 ppm.
Quantitative NMR Data Summary
The following table summarizes the expected quantitative
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment / Structural Rationale |
| H-7 (Aromatic) | 7.65 | Doublet (d) | 2.0 | 1H | Strongly deshielded by the coplanar N-acyl carbonyl oxygen. |
| H-4 (Aromatic) | 6.95 | Doublet (d) | 8.0 | 1H | Meta to the C6-amino group; ortho coupling to H-5. |
| H-5 (Aromatic) | 6.35 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | Shielded by the electron-donating C6-amino group. |
| C2-H | 4.05 | Triplet (t) | 8.0 | 2H | Deshielded by the adjacent amide nitrogen. |
| C3'-H | 3.85 | Triplet (t) | 6.5 | 2H | -CH |
| -NH | 3.60 | Broad singlet (br s) | - | 2H | Exchangeable amine protons; confirms reduction success. |
| C3-H | 3.10 | Triplet (t) | 8.0 | 2H | Benzylic protons of the indoline core. |
| C2'-H | 2.90 | Triplet (t) | 6.5 | 2H | -CH |
Comparative Performance Analysis
To justify the selection of the 3-chloropropionyl derivative over the standard acetyl derivative, we must evaluate their performance across key synthetic metrics.
| Performance Metric | 6-Amino-1-(3-chloropropionyl)indoline (Product) | 1-Acetyl-6-aminoindoline (Alternative) |
| Structural Handle | Bifunctional (Alkyl chloride + Primary Amine) | Monofunctional (Primary Amine only) |
| Downstream Utility | Enables direct intramolecular cyclization to tricyclic systems via base-catalyzed alkylation. | Limited to linear functionalization (e.g., amide coupling or reductive amination). |
| NMR Diagnostic Signal | Two distinct aliphatic triplets at δ 2.90 and 3.85 ppm. | Single sharp aliphatic singlet at δ 2.20 ppm. |
| Synthetic Complexity | Requires careful chemoselective reduction of a nitro precursor to prevent side reactions. | Can be synthesized via simple, direct acetylation of 6-aminoindoline. |
Self-Validating Experimental Protocols
Direct acylation of 6-aminoindoline with 3-chloropropionyl chloride often results in poor chemoselectivity, as both the indoline secondary amine and the C6 primary aniline are nucleophilic. To ensure a self-validating system with high purity, the protocol below utilizes 6-nitroindoline as the starting material. The nitro group acts as a temporary masking agent, allowing exclusive N-acylation at the indoline core[4], followed by selective reduction.
Step 1: N-Acylation of 6-Nitroindoline
-
Preparation: Dissolve 6-nitroindoline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add triethylamine (Et
N, 1.5 equiv, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath. -
Acylation: Dropwise, add 3-chloropropionyl chloride (1.1 equiv, 11 mmol) over 15 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc, 3:1).
-
Workup: Quench with saturated aqueous NaHCO
(30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO , and concentrate under vacuum to yield 1-(3-chloropropionyl)-6-nitroindoline.
Step 2: Chemoselective Nitro Reduction
Note: Catalytic hydrogenation (Pd/C, H
-
Preparation: Suspend 1-(3-chloropropionyl)-6-nitroindoline (1.0 equiv, 8 mmol) in a mixture of Ethanol and Water (4:1, 40 mL).
-
Activation: Add iron powder (Fe, 5.0 equiv, 40 mmol) and ammonium chloride (NH
Cl, 2.0 equiv, 16 mmol). -
Reduction: Heat the mixture to 80 °C and reflux for 3 hours. The reaction turns into a dark brown slurry.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot ethyl acetate (50 mL).
-
Isolation: Concentrate the filtrate under vacuum to remove ethanol. Extract the remaining aqueous phase with ethyl acetate (3 × 20 mL). Dry the organic layers over MgSO
and evaporate to yield the pure 6-Amino-1-(3-chloropropionyl)indoline . -
Validation: Submit a 15 mg sample dissolved in 0.6 mL CDCl
for H NMR analysis to verify the presence of the -NH broad singlet (δ 3.60) and the intact alkyl chloride triplets (δ 3.85, 2.90).
Visualizing the Synthetic Divergence
Fig 1: Divergent pathways for bifunctional 3-chloropropionyl vs monofunctional acetyl indolines.
References
1.[1] Title: 1-Acetyl-6-aminoindoline | 62368-29-0. Source: J&K Scientific LLC. URL: 2.[3] Title: Cas 625-36-5,3-Chloropropionyl chloride. Source: LookChem. URL: 3.[2] Title: 3-Chloropropionyl Chloride | High Purity Reagent. Source: Benchchem. URL: 4.[4] Title: Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Source: PMC. URL:
Sources
A Senior Application Scientist's Perspective on Method Selection and Optimization
An In-Depth Comparative Guide to the LC-MS Analysis of 6-Amino-1-(3-chloropropionyl)indoline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 6-Amino-1-(3-chloropropionyl)indoline. As a key intermediate or potential impurity in pharmaceutical synthesis, the ability to selectively detect and accurately quantify this molecule is paramount for process control, impurity profiling, and ensuring drug quality. We will explore the gold-standard UPLC-MS/MS approach in detail, compare it with viable analytical alternatives, and offer field-proven insights into method development and troubleshooting.
Pillar 1: High-Performance LC-MS/MS - The Gold Standard for Sensitivity and Specificity
For the analysis of small molecules like 6-Amino-1-(3-chloropropionyl)indoline in complex matrices, tandem mass spectrometry (LC-MS/MS) is the undisputed analytical choice.[1][2] Its power lies in the coupling of high-resolution chromatographic separation with the unparalleled sensitivity and selectivity of a triple quadrupole mass spectrometer.[1] This combination allows for the confident quantification of the target analyte, even at trace levels, minimizing interference from matrix components or structurally similar impurities.[3][]
Expertise in Action: Causality Behind the Protocol
The following protocol is not merely a series of steps but a curated workflow where each parameter is selected to ensure robust and reliable data. The trustworthiness of this method is built upon a foundation of sound analytical principles and validated through rigorous system suitability checks.
Detailed Experimental Protocol: UPLC-MS/MS Analysis
1. Sample Preparation:
-
Objective: To prepare a clean sample, free of particulates and compatible with the reversed-phase mobile phase, while ensuring the analyte remains stable.
-
Protocol:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a target concentration of approximately 1 µg/mL for initial method development.
-
For complex matrices (e.g., in-process reaction mixtures, biological fluids), a protein precipitation or solid-phase extraction (SPE) may be necessary to reduce matrix effects.[5]
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm PVDF or PTFE syringe filter into an LC-MS compatible autosampler vial.[6] This step is critical to prevent clogging of the UPLC system and column.
-
2. UPLC Chromatographic Conditions:
-
Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. A C18 stationary phase is the logical starting point due to the hydrophobic nature of the indoline core. The use of Ultra-High-Performance Liquid Chromatography (UPLC) provides significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC.
-
Parameters:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Why Formic Acid? The addition of a small amount of acid to the mobile phase serves two key purposes: it protonates the analyte's amino group, making it more amenable to positive mode electrospray ionization, and it suppresses the interaction of the basic amine with residual acidic silanols on the stationary phase, leading to improved peak shape.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency).
-
Injection Volume: 2 µL
-
Gradient Elution: A gradient is employed to ensure elution of the analyte in a reasonable time while also cleaning the column of more hydrophobic components.
Time (min) %A %B 0.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
-
3. Mass Spectrometric Conditions:
-
Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[3] We first select the protonated parent molecule ([M+H]+) in the first quadrupole, fragment it in the collision cell, and then monitor for a specific, characteristic fragment ion in the third quadrupole.
-
Parameters:
-
Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-XS)[6][7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Why ESI+? The secondary amine on the indoline ring and the tertiary amide nitrogen are basic sites that are readily protonated in the acidic mobile phase, making ESI in positive mode the ideal choice.[8]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
MRM Transitions (Predicted):
-
Collision Energy: This must be optimized empirically for the specific instrument, but a starting point of 15-25 eV is typical for this class of molecule.
-
Workflow Visualization
Caption: UPLC-MS/MS workflow for the analysis of 6-Amino-1-(3-chloropropionyl)indoline.
Pillar 2: A Comparative Guide to Alternative Analytical Techniques
While LC-MS/MS is the premier method, a comprehensive evaluation requires considering alternatives. The choice of technique often depends on the specific analytical challenge, available instrumentation, and the goals of the analysis.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Reversed-Phase LC-UV | Chromatographic separation based on hydrophobicity, detection via UV absorbance. | Robust, widely available, and less complex than MS.[3] The indoline structure should have a chromophore for UV detection. | Lacks the sensitivity and selectivity of MS.[3] Prone to interference from co-eluting impurities with similar UV spectra. Not suitable for trace-level quantification. |
| HILIC-MS | Hydrophilic Interaction Chromatography separates polar compounds on a polar stationary phase with a high organic mobile phase.[11] | Provides orthogonal selectivity to reversed-phase.[12] Could offer better retention if the analyte proves too polar for C18 columns. Enhanced MS sensitivity due to high organic mobile phase.[11] | Can have longer column equilibration times. Retention can be sensitive to small changes in mobile phase water content.[13] |
| GC-MS | Gas Chromatography separates volatile and thermally stable compounds, followed by MS detection. | High chromatographic efficiency for suitable analytes. | Analyte is likely not volatile enough and may degrade at high temperatures. Requires derivatization to block the polar amino group and increase volatility, adding complexity and potential for side reactions.[14] |
| SFC-MS | Supercritical Fluid Chromatography uses supercritical CO2 as the main mobile phase for separation. | Very fast separations ("green" alternative to LC).[12] Excellent for chiral separations, which could be relevant for related compounds or stereoisomers.[15] | Less common instrumentation. Mobile phase and stationary phase selection can be more complex than for LC. |
Pillar 3: Field-Proven Insights and Mechanistic Understanding
Trustworthiness: A Self-Validating System To ensure the integrity of the results, the LC-MS/MS method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: Assessed by analyzing a series of standards over a defined concentration range to demonstrate a proportional response.
-
Accuracy & Precision: Determined by replicate analyses of quality control (QC) samples at multiple concentration levels.[16]
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[16]
Expertise: Predicting Molecular Fragmentation A key aspect of developing a robust MS/MS method is understanding how the molecule will fragment. For 6-Amino-1-(3-chloropropionyl)indoline, the most probable fragmentation pathway in the collision cell involves the cleavage of the most labile bonds. The amide bond connecting the chloropropionyl group to the indoline nitrogen is a prime candidate for cleavage.
Caption: Proposed fragmentation of protonated 6-Amino-1-(3-chloropropionyl)indoline.
This predictable fragmentation provides a highly specific transition (225.1 → 148.1) for MRM analysis, effectively filtering out chemical noise and ensuring that the detected signal originates solely from the target analyte.
Conclusion
The UPLC-MS/MS method detailed here represents the most sensitive, specific, and robust approach for the analysis of 6-Amino-1-(3-chloropropionyl)indoline. Its high performance and reliability are essential in the demanding environment of pharmaceutical development. While alternative techniques like HILIC-MS offer orthogonal selectivity and LC-UV provides a simpler, more accessible option, they do not match the overall performance of tandem mass spectrometry for trace-level quantification and impurity profiling. By understanding the causality behind the experimental choices and the fundamental principles of mass spectrometric behavior, researchers can confidently develop and validate methods that ensure the quality and safety of their products.
References
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). CHIMIA International Journal for Chemistry. Available at: [Link]
-
Nonconventional Alternatives to LC–MS. (2022). LCGC International. Available at: [Link]
-
Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. (n.d.). Waters. Available at: [Link]
-
Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (2020). LCGC International - Chromatography Online. Available at: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Available at: [Link]
-
Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2025). Pharmaceutical Technology. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). SCIRP. Available at: [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis. (2016). The Royal Society. Available at: [Link]
-
Representative LC/MS/MS spectrum of the dimeric indoline metabolite M4,... (n.d.). ResearchGate. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Available at: [Link]
-
Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2024). ACS Publications. Available at: [Link]
-
Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. (n.d.). Waters Corporation. Available at: [Link]
-
Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2024). PubMed. Available at: [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). PMC. Available at: [Link]
-
Screening by LC–MS-MS and Fast Chromatography: An Alternative Approach to Traditional Immunoassays?. (2020). Spectroscopy Online. Available at: [Link]
-
Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-. (2011). Water SA. Available at: [Link]
-
Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. (2023). PMC. Available at: [Link]
-
Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Available at: [Link]
-
Full article: Development and validation of a UPLC–MS/MS method for determination of SYHA1807 in a first-in-human study. (2023). Taylor & Francis Online. Available at: [Link]
-
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Available at: [Link]
-
An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (1989). MDPI. Available at: [Link]
-
An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (2012). PubMed. Available at: [Link]
-
A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (n.d.). Shimadzu. Available at: [Link]
-
Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (2017). Agilent. Available at: [Link]
-
Enantioseparation of Novel Amino Analogs of Indole Phytoalexins on Macrocyclic Glycopeptide-Based Chiral Stationary Phase. (2011). ResearchGate. Available at: [Link]
-
(PDF) Amino acid analysis for pharmacopoeial purposes. (n.d.). Academia.edu. Available at: [Link]
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Establishing quality control standards for Roxadustat intermediates
Establishing Quality Control Standards for Roxadustat Intermediates: A Comparative Guide
Introduction to Roxadustat Quality Control
Roxadustat (FG-4592) is a first-in-class, orally administered hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor used primarily for the treatment of anemia in chronic kidney disease. By inhibiting the HIF-PHD enzyme, Roxadustat prevents the proteasomal degradation of HIF-α, thereby stimulating endogenous erythropoietin (EPO) synthesis.
For drug development professionals and analytical scientists, establishing robust Quality Control (QC) standards for Roxadustat intermediates—such as the critical isoquinoline core derivative, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Impurity 11)—is non-negotiable. Poor intermediate control leads to downstream API failure, unacceptable impurity profiles, and regulatory rejection. This guide objectively compares analytical methodologies and establishes self-validating protocols for intermediate quantification.
Caption: Roxadustat mechanism: HIF-PHD inhibition leading to HIF-α stabilization and EPO synthesis.
Impurity Profiling: The Causality of Degradation
Understanding the origin of impurities is the foundation of any QC strategy. Roxadustat synthesis involves a multi-step process where the isoquinoline scaffold is formed. During both synthesis and analytical handling, specific impurities emerge that require targeted control strategies.
A critical discovery in the analytical handling of Roxadustat is the formation of Impurity 1a . As documented in1[1], Impurity 1a is not a byproduct of poor synthesis, but rather a product of UV photoisomerization. The conjugated double-bond system in Roxadustat is highly susceptible to photon-induced excitation under standard laboratory fluorescent lights. If samples are prepped in clear vials, the HPLC will detect Impurity 1a, falsely attributing it to manufacturing failure rather than poor analytical handling.
Similarly, Impurity 11 (CAS 1421312-34-6) is a structurally related degradation and synthesis byproduct that requires targeted LC-MS characterization to ensure the active pharmaceutical ingredient meets trace-level pharmacopeial limits2[2].
Table 1: Comparative Analysis of Key Roxadustat Intermediates & Impurities
| Compound / Impurity | Origin / Formation Pathway | Primary Detection Method | Causality for QC Control Strategy |
| Intermediate 6 | Isoquinoline core synthesis | RP-HPLC (UV 225 nm) | Must be monitored to ensure complete cyclocondensation before the final API formation step. |
| Impurity 11 | Synthesis byproduct | LC-MS/MS & NMR | Trace quantification ensures API meets limits; requires mass spectral profiling for unambiguous identification. |
| Impurity 1a | UV Photoisomerization | RP-HPLC (Amber vials) | Forms during analytical handling; strictly dictates the use of actinic (dark) glassware to prevent false-positive impurity reporting. |
Comparative Analysis of Analytical Methodologies
To establish a reliable QC standard, laboratories must choose between different High-Performance Liquid Chromatography (HPLC) methods based on the specific stage of development. Below is an objective comparison between a Gradient Method optimized for synthesis monitoring and an Isocratic Method optimized for stability testing.
Method A: Gradient Elution (Synthesis QC)
-
Conditions: 0.01 M Phosphate buffer (pH 3.0) and Acetonitrile; UV detection at 225 nm[1].
-
Causality: The highly acidic pH (3.0) completely suppresses the ionization of Roxadustat's carboxylic acid moiety. This maximizes hydrophobic retention on the C18 column, allowing for the high-resolution separation of closely related synthesis intermediates in a complex mixture. The gradient ensures that highly non-polar unreacted starting materials are efficiently washed from the column.
Method B: Isocratic Elution (Stability & Degradation QC)
-
Conditions: 0.05 M Phosphate buffer (pH 5.0) and Methanol (30:70 v/v); UV detection at 262 nm3[3].
-
Causality: At pH 5.0, the isoquinoline nitrogen is partially protonated while the carboxylic acid remains largely unionized. This specific ionization state optimizes the interaction with the stationary phase without requiring a complex gradient. The 262 nm wavelength is chosen because it is the isosbestic point where Roxadustat and its primary hydrolytic degradants share similar molar absorptivities, allowing for accurate mass-balance quantification during forced degradation studies.
Self-Validating Experimental Protocol: Routine QC of Intermediates
A robust protocol must be self-validating; it should structurally prevent the analyst from reporting data if the system is compromised. The following step-by-step methodology incorporates a strict System Suitability Test (SST) decision gate.
Step 1: Sample Preparation (Actinic Control)
-
Accurately weigh 10 mg of the Roxadustat intermediate standard.
-
Dissolve in 10 mL of the mobile phase using amber volumetric flasks 4[4]. Causality: As established, actinic shielding is mandatory to prevent UV-induced photoisomerization into Impurity 1a during sonication and handling.
-
Sonicate for 10 minutes. If extracting from complex matrices (e.g., plasma for bioanalysis), utilize protein precipitation by adding cold acetonitrile. Causality: Acetonitrile lowers the dielectric constant, denaturing proteins and preventing column clogging[4].
Step 2: Chromatographic Setup
-
Column: Agilent Eclipse XDB-C8 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : 0.05 M Phosphate buffer (pH 5.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV DAD at 262 nm.
Step 3: System Suitability Test (SST) & Self-Validation
Inject a resolution mixture containing Roxadustat, Impurity 1a, and Impurity 11. The system must automatically calculate the resolution (
Caption: Self-validating RP-HPLC workflow ensuring artifact-free intermediate quantification.
Forced Degradation and Stability-Indicating Assays
To prove that the chosen HPLC method is truly stability-indicating, Roxadustat intermediates must be subjected to forced degradation (stress testing). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed alongside HPLC to identify the exact mass of the resulting degradants5[5].
Table 2: Forced Degradation Profiling & Mechanistic Causality
| Stress Condition | Reagent / Environment | Expected Outcome | Causality / Chemical Mechanism |
| Hydrolytic (Acid/Base) | 0.1 N HCl or 0.1 N NaOH | Ester cleavage | Hydrolysis of the ester group in intermediates (like Impurity 11) converts them into the corresponding carboxylic acid, shifting the retention time significantly earlier in reversed-phase HPLC. |
| Oxidative | 3% H₂O₂ at Room Temp | N-oxide formation | The lone pair of electrons on the isoquinoline nitrogen is highly susceptible to oxidation, forming a polar N-oxide degradant. |
| Photolytic | UV Light (254 nm) | Impurity 1a formation | Photon-induced excitation of the conjugated pi-system forces a structural rearrangement (photoisomerization). |
Conclusion
requires more than just running a sample through an HPLC. It demands a deep understanding of the molecule's chemical vulnerabilities—such as its severe susceptibility to UV photoisomerization and hydrolytic cleavage. By utilizing self-validating workflows, strict actinic handling protocols, and phase-appropriate chromatographic methods (Gradient for synthesis, Isocratic for stability), drug development professionals can ensure the highest integrity of the final Roxadustat API.
References
- A Scalable Synthesis of Roxadustat (FG-4592)
- Source: Veeprho (veeprho.com)
- Application Note: Quantification of Roxadustat in Experimental Samples using High-Performance Liquid Chromatography (HPLC)
- Source: PMC - National Institutes of Health (nih.gov)
- Source: Semantic Scholar (semanticscholar.org)
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- 5. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Assay Methods for 6-Amino-1-(3-chloropropionyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-(3-chloropropionyl)indoline is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity, potency, and quality of this intermediate is paramount for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methods for the assay of 6-Amino-1-(3-chloropropionyl)indoline, with a focus on the validation parameters essential for regulatory compliance and robust quality control. The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the recently updated Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][5][6] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, accurate, and reproducible.[5][7] For a quantitative assay of an active pharmaceutical ingredient (API) intermediate like 6-Amino-1-(3-chloropropionyl)indoline, the key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
The Importance of a Validated, Stability-Indicating Assay
A crucial aspect of analytical method validation for pharmaceutical substances is the development of a "stability-indicating assay."[8] This type of assay can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[8] This is particularly important for a reactive molecule like 6-Amino-1-(3-chloropropionyl)indoline, which may be susceptible to degradation under various stress conditions (e.g., acid, base, oxidation, heat, light).
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the assay of non-volatile and thermally labile compounds like 6-Amino-1-(3-chloropropionyl)indoline.[9] Gas Chromatography (GC) could be an alternative if the compound is volatile or can be derivatized to become volatile. However, due to the structure of the target molecule, HPLC is generally the preferred method.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.
Method Development Considerations:
-
Column Selection: A C18 column is a good starting point due to its hydrophobicity and wide applicability.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer should be controlled to ensure consistent ionization of the amino group.
-
Detection: UV detection is suitable due to the presence of the indole chromophore. The detection wavelength should be set at the absorption maximum of the compound for optimal sensitivity.
-
Derivatization: While direct analysis is preferred, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-phthaldialdehyde (OPA) can be employed to enhance sensitivity and selectivity, especially for trace-level analysis.[10][11]
Validation Parameters for HPLC Assay of 6-Amino-1-(3-chloropropionyl)indoline
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[1][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][13] | Peak purity analysis (e.g., using a photodiode array detector) should demonstrate no co-eluting peaks. Forced degradation studies should show resolution between the main peak and degradation products. |
| Linearity | To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[12] | A minimum of 5 concentrations is recommended.[1] The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][13] | For an assay of a drug substance, the range is typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[7] | Determined by applying the method to samples with known concentrations of the analyte. The recovery should be within 98.0% to 102.0%. This is typically assessed at three concentration levels in triplicate.[2] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6][7] | Repeatability (Intra-assay precision): Assessed by a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.[12] The Relative Standard Deviation (RSD) should be ≤ 2%. Intermediate Precision: Assesses within-laboratory variations (different days, analysts, equipment).[6] The RSD should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. | Not typically required for an assay of the main component but essential for impurity testing. Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] | The method's reliability during normal usage is assessed by varying parameters such as pH of the mobile phase, column temperature, and flow rate. The system suitability parameters should remain within acceptable limits. |
Experimental Protocols
Step-by-Step HPLC Method Validation Protocol
This protocol outlines the key experiments for validating an HPLC assay method for 6-Amino-1-(3-chloropropionyl)indoline.
1. System Suitability Test (SST):
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of 6-Amino-1-(3-chloropropionyl)indoline at the target concentration.
-
Inject the standard solution five or six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD of peak area and retention time ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.
2. Specificity (Forced Degradation Study):
-
Purpose: To demonstrate that the method is stability-indicating.
-
Procedure:
-
Subject the 6-Amino-1-(3-chloropropionyl)indoline sample to stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 7 days.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
-
Acceptance Criteria: The method should be able to separate the main peak from all degradation product peaks. Peak purity of the main peak should be demonstrated.
3. Linearity:
-
Purpose: To establish the linear relationship between concentration and response.
-
Procedure:
-
Prepare a series of at least five standard solutions of 6-Amino-1-(3-chloropropionyl)indoline covering the range of 50% to 150% of the expected working concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
4. Accuracy (Recovery Study):
-
Purpose: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known amounts of 6-Amino-1-(3-chloropropionyl)indoline at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
5. Precision:
-
Purpose: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Analyze a minimum of six preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Robustness:
-
Purpose: To evaluate the method's reliability under varied conditions.
-
Procedure:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units).
-
Column temperature (± 5 °C).
-
Flow rate (± 10%).
-
Organic modifier composition in the mobile phase (± 2%).
-
-
Analyze the sample under each varied condition and evaluate the impact on system suitability parameters.
-
-
Acceptance Criteria: System suitability parameters should remain within the established limits for each variation.
Visualization of the Validation Workflow
Caption: A streamlined workflow for the validation of an analytical assay method.
Logical Relationships of Validation Parameters
Caption: Interdependencies of key analytical method validation parameters.
Conclusion
A thoroughly validated analytical method is a cornerstone of pharmaceutical quality control. For 6-Amino-1-(3-chloropropionyl)indoline, a stability-indicating HPLC method is the most appropriate choice for its assay. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers and drug developers can ensure that the analytical data generated is reliable, accurate, and compliant with global regulatory standards. This, in turn, contributes to the overall quality, safety, and efficacy of the final pharmaceutical product. It is imperative to follow established guidelines from bodies like the ICH and FDA to ensure a scientifically sound and defensible validation process.[1][3][8][14]
References
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
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International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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Labcompliance. Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]
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Cref. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]
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SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
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Labcompliance. Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]
- Salih, Q. M. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
- Cynober, L., et al. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e.
-
Patsnap. HPLC method for analyzing ibrutinib and ibrutinib-preparation-related substances and usage of impurities as reference standard. [Link]
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Waters. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. [Link]
- Nemati, M., et al. (2015).
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Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
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Grom HPLC. Modern Methodes for Amino Acid Analysis. [Link]
- Brückner, H., & Wittner, R. (2019). Amino acid analysis for pharmacopoeial purposes. Journal of Pharmaceutical and Biomedical Analysis, 164, 1-19.
- Mamedov, V. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3181.
- Zhang, Y., et al. (2008). Synthesis and Activity of 1-(3-amino-1-phenylpropyl)indolin-2-ones: A New Class of Selective Norepinephrine Reuptake Inhibitors. Journal of Medicinal Chemistry, 51(18), 5871-5880.
- Pranathi, A. N., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. ACS Omega.
- Shingare, R., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. World Journal of Pharmaceutical Research, 18(1), 1805-1815.
- Kumar, A., et al. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 6(5), 362-368.
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Analytical Strategies for the Identification of Degradation Products in 6-Amino-1-(3-chloropropionyl)indoline
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Framework
Executive Summary & Chemical Context
The compound 6-Amino-1-(3-chloropropionyl)indoline is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From a stability and forced degradation perspective, this molecule presents a unique analytical challenge due to three distinct structural liabilities:
-
The Amide Bond: Susceptible to acid/base-catalyzed hydrolysis.
-
The Alkyl Chloride: Prone to nucleophilic substitution (hydrolysis) and base-catalyzed dehydrohalogenation (E2 elimination).
-
The Indoline Core: An electron-rich heterocyclic system highly susceptible to oxidative aromatization to the corresponding indole.
To confidently characterize the degradation profile of this compound under , laboratories must select an analytical platform capable of resolving complex isotopic fine structures and differentiating isobaric degradants. This guide objectively compares leading mass spectrometry (MS) platforms and provides a self-validating experimental protocol for structural elucidation.
Mechanistic Pathways of Degradation
Understanding the intrinsic reactivity of 6-Amino-1-(3-chloropropionyl)indoline is a prerequisite for analytical method development. The degradation pathways are governed by the specific stress vectors applied.
Mechanistic degradation pathways of 6-Amino-1-(3-chloropropionyl)indoline under ICH stress.
Causality of Degradation:
-
DP-1 & DP-2: Acidic and aqueous environments drive nucleophilic attack at the carbonyl carbon (yielding DP-1) and the terminal aliphatic carbon (yielding DP-2).
-
DP-3: Under basic conditions, the protons alpha to the carbonyl are highly acidic. The base abstracts an alpha-proton, triggering an E2 elimination of the chloride ion to form a conjugated acryloyl system.
-
DP-4: The electron-donating 6-amino group activates the indoline ring. Oxidative stress rapidly drives the loss of two protons and two electrons to form the thermodynamically stable, fully aromatic indole core, a well-documented transformation in .
Platform Comparison: Selecting the Right Mass Spectrometer
For de novo structural elucidation of unknown degradants, the choice of mass analyzer dictates the confidence of your results. Below is an objective comparison of the three primary MS platforms used in pharmaceutical impurity profiling.
Table 1: Analytical Platform Comparison for Degradation Profiling
| Feature / Capability | Orbitrap HRMS (Recommended) | Q-TOF MS (Alternative 1) | Triple Quadrupole (QqQ) (Alternative 2) |
| Resolving Power (FWHM) | Ultra-High (up to 280,000) | High (30,000 - 60,000) | Low (Unit Resolution) |
| Mass Accuracy | Sub-1 ppm (Stable over days) | 2–5 ppm (Requires lock-mass) | N/A (Nominal mass only) |
| Isotopic Fidelity ( | Exceptional. Easily resolves fine isotopic structure from matrix background. | Good. May struggle with isobaric co-elutions in complex matrices. | Poor. Cannot differentiate nominal isobaric interferences. |
| Best Use Case | De novo structural elucidation and exact mass formula generation. | Routine screening and fast-acquisition LC workflows. | High-sensitivity targeted quantitation of known impurities. |
| System Causality | Uses electrostatic fields to trap ions; frequency of oscillation provides exact mass without time-of-flight drift. | Relies on flight tube voltage; susceptible to thermal drift during long chromatographic runs. | Filters ions by nominal m/z; fundamentally incapable of exact mass measurement. |
The Verdict: For the degradation of 6-Amino-1-(3-chloropropionyl)indoline, Orbitrap HRMS is the superior platform. The presence of the chlorine atom provides a distinct isotopic signature (approx. 3:1 ratio of
Experimental Protocols: A Self-Validating Workflow
To ensure data integrity, a forced degradation protocol must be a self-validating system . This means every stress condition must include a control, and all kinetic reactions must be chemically quenched prior to analysis to prevent artifactual degradation inside the autosampler.
Self-validating LC-HRMS workflow for forced degradation and structural elucidation.
Step-by-Step Methodology
Phase 1: Stress Testing & Quenching
-
Preparation: Dissolve 6-Amino-1-(3-chloropropionyl)indoline in Acetonitrile to a stock concentration of 1.0 mg/mL.
-
Acidic Stress: Mix 1 mL stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Causality for Quenching: Quench with 1 mL of 0.1 N NaOH to arrest hydrolysis before injection.
-
Basic Stress: Mix 1 mL stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Quench with 1 mL of 0.1 N HCl.
-
Oxidative Stress: Mix 1 mL stock with 1 mL of 3%
. Incubate at room temperature for 24 hours. Causality for Quenching: Quench with 100 µL of 10% Sodium Thiosulfate to neutralize residual peroxide, preventing oxidation from occurring during the LC run. -
Thermal/Control: Incubate 1 mL stock with 1 mL water at 80°C for 48 hours.
Phase 2: UHPLC-HRMS Analysis
-
Column Selection: Use a Core-Shell C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Core-shell technology provides the high-efficiency theoretical plates required to separate positional isomers (e.g., indoline ring oxidation variants) without the extreme backpressure of fully porous sub-2 µm particles.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile. Run a gradient from 5% B to 95% B over 15 minutes.
-
MS Parameters (Orbitrap):
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
-
Full Scan Resolution: 70,000 FWHM (m/z 100–500).
-
Data-Dependent MS2 (dd-MS2) Resolution: 17,500 FWHM.
-
Normalized Collision Energy (NCE): Stepped 20, 30, 40 eV to ensure comprehensive fragmentation of both the fragile amide bond and the robust indoline core.
-
Data Presentation: HRMS Structural Elucidation
The application of allows for exact mass formula generation. Below is the expected quantitative data profile for the degradation of 6-Amino-1-(3-chloropropionyl)indoline.
Table 2: HRMS Data for Identified Degradation Products
| Degradant ID | Primary Stress Condition | Molecular Formula | Theoretical m/z [M+H]⁺ | Expected Mass Error | Diagnostic MS/MS Fragments |
| Parent API | N/A (Control) | 225.0791 | < 1.0 ppm | 135.0920 (Loss of chloropropionyl) | |
| DP-1 | Acidic / Basic | 135.0920 | < 1.0 ppm | 118.0653 (Loss of | |
| DP-2 | Aqueous / Base | 207.1130 | < 1.0 ppm | 135.0920, 189.1025 (Loss of | |
| DP-3 | Basic | 189.1025 | < 1.0 ppm | 135.0920 (Loss of acryloyl) | |
| DP-4 | Oxidative | 223.0635 | < 1.0 ppm | 133.0764 (Indole core fragment) |
Note: The presence of the
Conclusion
The degradation profiling of 6-Amino-1-(3-chloropropionyl)indoline requires a rigorous, self-validating methodology to map its complex hydrolytic, elimination, and oxidative pathways. While Q-TOF and QqQ systems offer utility in routine screening and quantitation, Orbitrap HRMS stands as the definitive platform for this application. Its superior resolving power and mass accuracy provide the analytical certainty required to identify transient, halogenated degradants, ensuring compliance with stringent regulatory standards for pharmaceutical impurity profiling.
References
-
LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. Journal of Pharmaceutical and Biomedical Analysis (2024). URL:[Link]
-
Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of Chemical Information and Modeling (2021). URL:[Link]
-
Orbitrap Mass Spectrometry. Analytical Chemistry (2013). URL:[Link]
-
Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI Foods (2021). URL:[Link]
-
Detoxification of Indole by an Indole-Induced Flavoprotein Oxygenase from Acinetobacter baumannii. PLOS One (2015). URL:[Link]
Reference standard characterization for 6-Amino-1-(3-chloropropionyl)indoline
As a Senior Application Scientist, I frequently encounter analytical discrepancies in IND-enabling campaigns caused by poorly characterized reference standards. When dealing with highly reactive, bifunctional intermediates like 6-Amino-1-(3-chloropropionyl)indoline , the assumption of structural fidelity can derail an entire synthetic pipeline.
This guide provides an authoritative, comparative analysis of reference standard grades for 6-Amino-1-(3-chloropropionyl)indoline, detailing the causality behind the regioselective challenges and providing a self-validating protocol for structural certification.
The Regioselectivity Challenge in Indoline Functionalization
6-Amino-1-(3-chloropropionyl)indoline is a pivotal building block used to synthesize tricyclic pharmaceutical scaffolds (e.g., pyrrolo-quinolines). Its structure features an indoline core, an N1-linked 3-chloropropionyl moiety, and a C6-primary amine.
The use of 3-chloropropionyl chloride as a bifunctional acylating and alkylating agent is well documented in the synthesis of complex heterocycles [1]. Furthermore, N-acylated indolines, such as 1-(3-chloropropanoyl)indoline, serve as foundational scaffolds for various neuroactive compounds [2]. However, synthesizing the 6-amino derivative presents a severe regioselectivity challenge. The primary aniline amine at the C6 position is significantly more nucleophilic than the secondary indoline nitrogen at N1.
If direct acylation of 6-aminoindoline is attempted, the reaction almost exclusively yields the incorrect regioisomer—6-(3-chloropropionamido)indoline —or a di-acylated impurity. Therefore, high-purity reference standards must be synthesized via a controlled, regioselective route: N1-acylation of 6-nitroindoline followed by selective reduction of the nitro group[3].
Fig 1. Regioselective synthesis pathway vs. direct acylation leading to regioisomer impurities.
Comparative Performance: Reference Standard vs. Conventional Grade
When sourcing this compound for quantitative NMR (qNMR) or HPLC impurity profiling, the performance delta between a certified reference standard and a conventional synthetic intermediate is stark. Conventional grades often harbor trace regioisomers that co-elute under standard reverse-phase conditions.
Table 1: Performance Metrics & Impurity Profiles
| Analytical Parameter | UltraPure-Ref™ Standard | Conventional Grade Intermediate | Analytical Method / Causality |
| Chromatographic Purity | > 99.5% | 85.0% - 92.0% | HPLC-UV (254 nm): Shallow gradient required to separate co-eluting isomers. |
| N6-Acylated Regioisomer | < 0.1% (LOD) | 3.5% - 8.0% | 2D-NOESY NMR: Differentiates N1 vs N6 attachment via spatial proton coupling. |
| Di-acylated Impurity | Not Detected | 1.2% - 4.5% | LC-HRMS: Identifies +90 Da mass shift indicative of over-acylation. |
| Moisture Content | < 0.5% | 1.5% - 3.0% | Karl Fischer: High moisture accelerates hydrolysis of the terminal alkyl chloride. |
| Storage Stability (6 mo) | Stable at -20°C | 5% Degradation | Accelerated Stability: Impurities auto-catalyze degradation pathways. |
Self-Validating Protocol: Structural & Regiochemical Certification
To ensure absolute trustworthiness in your analytical methods, you cannot rely solely on 1D-NMR or nominal mass spectrometry. The following protocol is a self-validating system designed to definitively prove N1-acylation and quantify purity.
Step 1: Sample Preparation for Orthogonal Analysis
-
Procedure: Dissolve 5 mg of the reference standard in 0.5 mL of anhydrous DMSO-
for NMR analysis. Take a 10 µL aliquot of this solution and dilute it into 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. -
Causality: Using DMSO-
prevents the rapid deuterium exchange of the C6-primary amine protons ( ), allowing for distinct integration during H-NMR. The acidic LC-MS diluent ensures optimal protonation for ESI+ ionization while preventing spontaneous intramolecular cyclization that can occur in basic media.
Step 2: LC-HRMS Mass Accuracy Confirmation
-
Procedure: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a shallow gradient of 5% to 60% Acetonitrile over 12 minutes. Monitor for the exact monoisotopic mass.
-
Causality: The shallow gradient ensures baseline resolution between the target N1-acylated compound and the slightly more polar N6-acylated impurity. The high-resolution mass spectrometer must confirm the
ion at 225.0786 m/z (Calculated for ), ruling out di-acylated species (315.00 m/z).
Step 3: 2D-NOESY NMR Regiochemical Validation
-
Procedure: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum using a mixing time of 400 ms at 298 K.
-
Causality: The 400 ms mixing time is mathematically optimized for small molecules to observe through-space magnetization transfer (< 5 Å). To definitively prove N1-acylation, you must observe a cross-peak between the N1-carbonyl adjacent methylene protons (approx. 2.8 ppm) and the indoline C2 protons (approx. 4.0 ppm). If the compound were the N6-acylated impurity, this NOE would be absent, and a new NOE would appear with the aromatic C5/C7 protons. This spatial validation makes the protocol self-correcting and absolute.
Fig 2. Self-validating analytical workflow for structural and purity certification.
Conclusion
For complex functionalization workflows, the integrity of the starting reference standard dictates the success of downstream API characterization. By demanding rigorous 2D-NMR validation and avoiding direct-acylation intermediates, analytical scientists can eliminate false positives in impurity profiling and ensure robust regulatory submissions.
References
-
Title: Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents Source: Marine Drugs (MDPI) URL: [Link]
Orthogonal Purity Confirmation of Indoline Derivatives: A Comparative Guide to CHNS-O, qNMR, and LC-MS
As a Senior Application Scientist navigating the complexities of early-stage drug discovery and API manufacturing, I frequently encounter the "purity illusion." A synthesized indoline derivative—perhaps a key intermediate for silodosin or a novel GPR17 agonist [4]—might show a single, pristine peak on an HPLC-UV chromatogram, leading a chemist to declare it >99% pure. Yet, when advanced to biological assays or scale-up, unexplained toxicity or stoichiometric imbalances occur.
Why? Because chromatography is a relative purity method. It is inherently blind to non-chromophoric impurities, inorganic salts, and residual solvents trapped in the crystal lattice. To establish absolute chemical integrity, we must employ orthogonal techniques. This guide critically compares traditional CHNS-O Elemental Analysis with modern Quantitative NMR (qNMR) and HPLC-UV/MS, providing actionable, self-validating protocols for the rigorous purity confirmation of indoline derivatives.
The Indoline Analytical Challenge
Indoline (2,3-dihydroindole) and its substituted derivatives are privileged scaffolds in medicinal chemistry. However, their synthesis often involves transition metal catalysts (e.g., Pd/C for hydrogenation of indoles), halogenated intermediates, and various organic solvents. The nitrogen atom in the pyrrole ring is susceptible to oxidation, and the fused bicyclic system can trap solvents. Consequently, confirming the purity of indoline derivatives requires a multi-faceted analytical approach that accounts for both organic and inorganic mass balances.
Methodological Comparison
To build a robust quality control framework, it is crucial to understand the mechanistic strengths and blind spots of our primary analytical tools.
-
CHNS-O Elemental Analysis: The classical Pregl-Dumas combustion method remains a regulatory gold standard for empirical formula verification. By combusting the sample at >1000°C, it provides the absolute weight percentage of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen [2]. It is highly sensitive to inorganic ash and trapped water/solvents that LC-MS misses, supporting strict pharmacopeial testing [3]. However, it cannot distinguish between structural isomers.
-
Quantitative 1H NMR (qNMR): qNMR has revolutionized pharmaceutical purity assessment. Unlike relative chromatographic methods, qNMR provides absolute quantification by comparing the integral of a target proton signal against an internal calibrator. It captures analytes that frequently escape detection (water, sorbents), making it a nearly universal and orthogonal means of purity evaluation [1].
-
HPLC-UV/MS: Essential for identifying structurally similar related substances and degradation products. While it offers unparalleled sensitivity for trace organic impurities, it relies on response factors and cannot easily quantify unknown impurities without isolated reference standards.
Comparative Performance Data
| Analytical Parameter | CHNS-O Elemental Analysis | Quantitative 1H NMR (qNMR) | HPLC-UV/MS |
| Purity Type | Absolute (Mass Balance) | Absolute (Molar Ratio) | Relative (Area Normalization) |
| Sample Destruction | Yes (Combusted to gases) | No (Sample can be recovered) | Yes (Injected into flow path) |
| Primary Blind Spots | Structural isomers, trace impurities | Highly complex overlapping signals | Inorganic salts, non-UV absorbers |
| Precision (RSD) | < 0.3% | < 1.0% | < 0.5% (for knowns) |
| Reference Standard | Generic (e.g., Sulfanilic Acid) | Generic Internal (e.g., Maleic Acid) | Compound-Specific Required |
| Turnaround Time | ~10-15 minutes per run | ~15-30 minutes per run | ~20-45 minutes per run |
Experimental Protocols: Self-Validating Systems
A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies for CHNS-O and qNMR, detailing the causality behind each experimental choice to ensure a self-validating workflow.
Protocol A: CHNS-O Elemental Analysis of an Indoline Derivative
Objective: Verify the empirical mass balance to detect inorganic salts or trapped solvents.
-
System Blank & Calibration:
-
Action: Run 2-3 empty tin capsules to establish a baseline. Calibrate the system using a high-purity certified standard like Sulfanilic Acid (C: 41.58%, H: 4.04%, N: 8.08%, S: 18.48%).
-
Causality: Running blanks ensures no atmospheric nitrogen or residual carbon contaminates the combustion chamber. Sulfanilic acid is chosen because it contains all four elements in stable, non-hygroscopic proportions, acting as a robust, multi-element calibrator.
-
-
Sample Preparation (Gravimetric):
-
Action: Weigh exactly 2.000 to 3.000 mg of the synthesized indoline derivative into a tin capsule using a microbalance (readability 0.001 mg). Seal the capsule tightly, folding it to exclude trapped air.
-
-
Flash Combustion:
-
Action: Drop the capsule into the oxidation reactor at 1000°C–1150°C in an oxygen-enriched atmosphere.
-
Causality: The tin capsule creates an exothermic flash combustion (reaching ~1800°C). This extreme temperature is required to completely shatter the robust indoline bicyclic ring, converting all organic matter into CO₂, H₂O, NO₂, and SO₂.
-
-
Reduction & Detection:
-
Action: Pass the combustion gases through a copper reduction column to convert NO₂ to N₂ and absorb excess O₂. Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).
-
-
Validation Check: The measured C, H, N percentages must fall within ±0.4% of the theoretical calculated values for the indoline derivative's empirical formula to confirm absolute purity.
Protocol B: Absolute Purity Determination via 1H qNMR
Objective: Determine the absolute organic purity without requiring a compound-specific reference standard.
-
Internal Calibrator (IC) Selection:
-
Action: Select a certified reference material (CRM) such as Maleic Acid.
-
Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in DMSO-d6. This specific chemical shift typically does not overlap with the aromatic protons (6.5–7.5 ppm) or the aliphatic pyrrole ring protons (2.8–3.5 ppm) of indoline derivatives, ensuring clean integration.
-
-
Sample Preparation:
-
Action: Accurately weigh ~10.00 mg of the indoline derivative and ~5.00 mg of the IC into the same vial using a microbalance. Dissolve completely in 0.6 mL of DMSO-d6 and transfer to an NMR tube.
-
Causality: Co-dissolving the sample and the calibrator ensures both analytes experience the exact same magnetic field homogeneity, relaxation environment, and excitation pulse, eliminating volumetric errors.
-
-
Acquisition Parameters (Critical Step):
-
Action: Use a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30–60 seconds).
-
Causality: A sufficient D1 ensures that all nuclei completely return to thermal equilibrium between pulses. If D1 is too short, signal saturation occurs, and the integral area will no longer be strictly proportional to the number of nuclei, destroying quantitative accuracy.
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the IC peak and a distinct indoline peak (e.g., the indoline C2 triplet). Calculate purity using the standard qNMR mass ratio equation.
Analytical Workflow Visualization
Orthogonal purity confirmation workflow for indoline derivatives.
Conclusion & Strategic Recommendations
Relying solely on chromatography for the purity confirmation of indoline derivatives is a high-risk strategy in drug development. While LC-MS is unparalleled for profiling related organic substances, it cannot validate the absolute mass balance of a sample.
By integrating CHNS-O Elemental Analysis to detect inorganic salts and trapped solvents, and 1H qNMR to provide absolute organic quantification without the need for identical reference standards, laboratories can establish a self-validating, impenetrable analytical triad. This orthogonal approach ensures that biological assay data and scale-up yields are based on absolute chemical truth, ultimately accelerating the drug development pipeline.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. Available at:[Link]
-
Elemental Analysis Techniques. RSSL. Available at: [Link]
-
Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. PMC / NIH. Available at:[Link]
Safety Operating Guide
6-Amino-1-(3-chloropropionyl)indoline proper disposal procedures
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the unique, bifunctional hazards of 6-Amino-1-(3-chloropropionyl)indoline . This compound is not a standard laboratory reagent; it is a highly reactive pharmaceutical intermediate. Proper disposal requires a deep understanding of its molecular structure to ensure regulatory compliance, environmental protection, and laboratory safety.
Chemical Profiling & Hazard Causality
To safely dispose of a chemical, we must first understand the mechanistic reasons behind its hazards. 6-Amino-1-(3-chloropropionyl)indoline presents a dual-threat profile due to two distinct functional groups:
-
The Aromatic Amine (Position 6): Aromatic amines are notorious for their toxicological profiles. They frequently act as severe skin sensitizers and potential mutagens. In biological systems, they undergo N-hydroxylation in the liver, forming reactive electrophiles that can bind to DNA[1][2].
-
The Alkylating Agent (Position 1): The 3-chloropropionyl moiety contains a terminal alkyl chloride. Alkyl halides are highly electrophilic. Because the chlorine atom acts as an excellent leaving group, this moiety functions as an alkylating agent, capable of reacting covalently with nucleophilic sites on cellular proteins and nucleic acids[1][3].
The Disposal Causality: Because this molecule contains a covalently bound halogen (chlorine), it cannot be disposed of in standard organic waste. Mixing halogenated compounds with non-halogenated waste dilutes the calorific (BTU) value required for proper combustion[4][5]. More critically, if halogenated waste is burned at insufficient temperatures, it undergoes de novo synthesis into highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5][6]. Therefore, strict segregation into a designated halogenated stream for high-temperature incineration is mandatory.
Waste Characterization & Logistical Data
The following table summarizes the quantitative and qualitative parameters required for characterizing this waste prior to vendor pickup.
| Property / Hazard | Classification / Value | Operational & Disposal Implication |
| Chemical Class | Halogenated Aromatic Amine | Must be strictly segregated from non-halogenated waste streams to prevent toxic emissions[2][4]. |
| EPA RCRA Status | Characteristic Waste | Falls under D-codes (Toxicity) or F-codes (if mixed with spent halogenated solvents)[5][6]. |
| Primary Toxicity | Alkylating Agent / Sensitizer | Highly reactive with biological nucleophiles; mandates closed-system handling and robust PPE[1][3]. |
| Water Tolerance | < 20% in Liquid Waste | Excess water in halogenated waste reduces the incinerator's BTU value and exponentially increases disposal costs[7]. |
| Destruction Method | High-Temp Incineration | Mandatory requirement to cleave C-Cl bonds completely, preventing dioxin/furan formation[5][6]. |
Disposal Decision Workflow
To prevent cross-contamination and ensure RCRA compliance, follow this logical segregation matrix at the point of waste generation.
Figure 1: Decision matrix for the segregation and disposal of 6-Amino-1-(3-chloropropionyl)indoline.
Step-by-Step Disposal Methodologies
Phase 1: Point-of-Generation Segregation
-
Solid Waste: Collect all unreacted powders, contaminated weighing papers, and disposable PPE (e.g., nitrile gloves) in a dedicated, leak-proof High-Density Polyethylene (HDPE) container[2][6]. Do not mix with general lab trash.
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane, DMSO), transfer the solution to a designated "Halogenated Solvent Waste" carboy.
-
Volume Control: Never fill liquid waste containers beyond 75% capacity. This allows for vapor expansion and prevents pressure-induced ruptures[7].
Phase 2: Packaging and Labeling
-
Compatibility: Ensure the waste container is chemically compatible. Avoid metal containers, as trace hydrolysis of the 3-chloropropionyl group can release hydrochloric acid (HCl), which is highly corrosive to metals[8][9].
-
Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains Aromatic Amine and Alkyl Chloride)"[6][7].
Phase 3: Chemical Deactivation for Small Spills (Self-Validating Protocol)
If a small spill occurs, the aromatic amine portion of the molecule can be chemically degraded prior to final cleanup to protect personnel. We utilize an acidified potassium permanganate (
-
Step 1: Prepare a 0.2 M
solution in 1.7 N Sulfuric Acid ( ). Causality: The low pH increases the oxidative potential of the permanganate, aggressively cleaving the aromatic amine into less toxic, non-reactive polymeric derivatives[10]. -
Step 2: Carefully apply the acidic
solution to the spill or aqueous residue. -
Step 3 (Self-Validation): Observe the color. The reaction is complete when the distinct purple color of the unreacted permanganate persists for more than 30 minutes without fading. This visual cue proves that all the amine has been entirely consumed[11].
-
Step 4: Neutralize the excess, unreacted oxidant by slowly adding solid sodium bisulfite (
) until the purple color completely disappears, leaving a clear or slightly brownish suspension[10][11]. -
Step 5: Absorb the neutralized liquid with an inert absorbent (e.g., diatomaceous earth) and dispose of it in the Halogenated Solid Waste bin. Note: Even though the amine is destroyed, the aliphatic chlorine may remain, meaning the waste is still halogenated[4][6].
Phase 4: Final Destruction
Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor. Specify that the waste requires RCRA-permitted high-temperature incineration [5][6]. Do not allow this waste to be routed to a cement kiln for fuel blending, as the halogen content and low BTU value of aqueous/solid mixtures make it unsuitable and environmentally hazardous for standard combustion[5][12].
References
-
Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]
-
Guide to Classifying Unwanted Materials. UW Oshkosh. Available at:[Link]
-
Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at:[Link]
-
3-Chloropropionyl chloride | C3H4Cl2O | CID 69364. PubChem - NIH. Available at:[Link]
-
TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie. Available at:[Link]
-
3-Chloropropionyl chloride. GESTIS Substance Database. Available at:[Link]
-
Hazardous Laboratory Chemicals Disposal Guide. IFSC. Available at:[Link]
-
A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal. U.S. EPA. Available at:[Link]
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Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). Available at:[Link]
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Laboratory Chemical Disposal. Flinn Scientific. Available at:[Link]
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Definitive Guide to Personal Protective Equipment for Handling 6-Amino-1-(3-chloropropionyl)indoline
A Senior Application Scientist's Procedural Handbook for Ensuring Laboratory Safety
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 6-Amino-1-(3-chloropropionyl)indoline. The focus is on the practical application of Personal Protective Equipment (PPE) as a critical component of a comprehensive safety strategy. By understanding the chemical nature of this compound, we can implement a self-validating system of protection that minimizes risk and ensures operational integrity.
Hazard Assessment: Understanding the Dual-Threat Nature of the Compound
6-Amino-1-(3-chloropropionyl)indoline is a bifunctional molecule, and its hazards stem from two distinct structural features: the reactive 3-chloropropionyl group and the 6-aminoindoline core .
-
The Acyl Chloride Moiety: The 3-chloropropionyl group is a reactive acylating agent. Like other acyl chlorides, it will react readily with nucleophiles, including water. This reactivity is the primary driver of its acute handling hazards. Upon contact with moisture (e.g., in the air, on skin, or mucous membranes), it hydrolyzes to produce hydrochloric acid (HCl), which is corrosive and a significant respiratory irritant.[1]
Table 1: Summary of Key Hazards
| Hazard Description | Causal Chemical Moiety | Immediate Risk |
| Severe Skin & Eye Irritation/Burns | 3-Chloropropionyl Group | Rapid hydrolysis to HCl causes chemical burns and serious eye damage.[3][6][7] |
| Respiratory Tract Irritation | 3-Chloropropionyl Group | Inhalation of dust or HCl vapors from hydrolysis can cause irritation or corrosive damage to the respiratory system.[1][8][9] |
| Potential Dermal Toxicity & Irritation | 6-Aminoindoline Core | The aromatic amine structure may cause skin irritation upon contact.[2][3] |
| Acute Toxicity (Ingestion/Inhalation) | Both | The toxicological properties are not fully investigated, but the compound should be considered harmful if swallowed or inhaled.[4][5] |
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
Personal protective equipment is the final barrier between the researcher and the chemical. Its use must be preceded by robust engineering controls.
Primary Engineering Control: The Fume Hood
All handling of 6-Amino-1-(3-chloropropionyl)indoline, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides the primary containment of dust and corrosive HCl vapors.
Essential Personal Protective Equipment
The following PPE is mandatory for all personnel handling the compound. This represents a baseline level of protection; specific, high-risk operations may require an elevated level of PPE as determined by a site-specific risk assessment.
-
Hand Protection: Double-Gloving with Nitrile
-
Rationale: The primary risk to hands is corrosive burns from HCl formation. Nitrile gloves offer excellent resistance to a broad range of chemicals, including acids.[10] The practice of "double-gloving" (wearing two pairs of gloves) is a critical field-proven technique. It provides a safeguard against undetected pinholes or tears in the outer glove and allows for the safe removal of the contaminated outer layer without exposing the skin.
-
Protocol:
-
Don an inner pair of standard nitrile gloves.
-
Don a second, outer pair of nitrile gloves, preferably of a different color to easily spot breaches. Ensure the outer glove cuff is pulled over the sleeve of the lab coat.
-
If direct contact occurs, remove the outer glove immediately, inspect the inner glove for any contamination, and replace the outer glove with a new one.
-
Always consult a manufacturer-specific chemical resistance chart for extended or high-concentration work.[11][12][13]
-
-
-
Eye and Face Protection: Chemical Splash Goggles and Face Shield
-
Rationale: Standard safety glasses are insufficient . They do not provide a seal around the eyes and offer no protection from splashes. The corrosive nature of this compound requires both direct and peripheral splash protection.
-
Protocol:
-
-
Body Protection: Chemical-Resistant Lab Coat
-
Rationale: A standard cotton lab coat offers minimal protection from chemical splashes. A lab coat made of a chemical-resistant material (e.g., polyester or a treated cotton/poly blend) is required to prevent skin contact.
-
Protocol:
-
Wear a long-sleeved, chemical-resistant lab coat.
-
Ensure all buttons are fastened.
-
For operations involving larger quantities (>50g) or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is strongly recommended.[16]
-
-
-
Respiratory Protection: Air-Purifying Respirator
-
Rationale: Due to the release of HCl vapor upon hydrolysis, respiratory protection is essential, especially during the handling of the solid powder which can become airborne.
-
Protocol:
-
A half-mask or full-face air-purifying respirator equipped with combination Organic Vapor/Acid Gas (OV/AG) cartridges is required.[8][9]
-
All users must be medically cleared and fit-tested for their specific respirator model according to OSHA regulations (29 CFR 1910.134) or equivalent standards.
-
Respirators should be used for weighing operations, transfers, and spill cleanup.
-
-
Operational and Disposal Plans: A Step-by-Step Guide
This section provides a procedural workflow for handling the chemical, from preparation to disposal.
Pre-Operational Safety Checklist
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Inspect all PPE for damage (cracks in face shield, tears in gloves, etc.).
-
Locate the nearest safety shower and eyewash station.
-
Prepare a designated waste container for halogenated organic waste.
-
Have a spill kit with an appropriate neutralizer for acids (e.g., sodium bicarbonate) readily available.
Handling and Weighing Workflow
Caption: Workflow for handling 6-Amino-1-(3-chloropropionyl)indoline.
Decontamination and Disposal
-
Equipment: Any equipment (spatulas, glassware) that has come into contact with the chemical should be quenched carefully in a suitable solvent (e.g., isopropanol) within the fume hood before being removed for cleaning.
-
PPE Disposal: The outer pair of gloves should be removed and disposed of immediately into the designated halogenated waste container. All disposable PPE should be considered contaminated and disposed of accordingly.
-
Chemical Waste: All waste containing 6-Amino-1-(3-chloropropionyl)indoline, including contaminated solvents and solids, must be collected in a clearly labeled, sealed container for halogenated organic waste .[7] Do not mix with non-halogenated waste streams. Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these stringent, causality-driven protocols, researchers can confidently and safely handle 6-Amino-1-(3-chloropropionyl)indoline, ensuring both personal safety and the integrity of their work.
References
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2025, December 26). 6-Amino-3-chloro-1H-indazole - SAFETY DATA SHEET.
- CP Lab Safety. (n.d.). Glove Compatibility.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- Bernardo Ecenarro (BESA). (n.d.). Recommended PPE to handle chemicals.
- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Tokyo Chemical Industry. (2025, May 26). SAFETY DATA SHEET - 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil.
- UniSafe. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Fisher Scientific. (2024, February 12). SAFETY DATA SHEET - 3-Chloropropionyl chloride.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- ChemicalBook. (n.d.). 1-Amino-3-chloropropane hydrochloride(6276-54-6).
- Fisher Scientific. (2010, June 5). SAFETY DATA SHEET - Indole-3-carbonitrile.
- Cole-Parmer. (2006, June 20). Material Safety Data Sheet - L-Tryptophan.
- Capot Chemical. (2026, March 4). MSDS of 6-amino-4-[3-chloro-4-(2-pyridylmethoxy)anilino]-7-ethoxy-quinoline-3-carbonitrile.
- Capot Chemical. (2018, December 11). MSDS of (S)-1-amino-3-chloropropan-2-ol hydrochloride.
- PubChem. (n.d.). 6-Aminoindole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
